Phoyunnanin E
Description
has antineoplastic activity; isolated from Dendrobium venustum; structure in first source
Structure
3D Structure
Propriétés
Formule moléculaire |
C30H26O6 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
8-[(5-hydroxy-7-methoxy-9,10-dihydrophenanthren-2-yl)oxy]-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-34-21-13-18-4-3-17-12-20(7-10-22(17)28(18)25(32)14-21)36-30-24-8-5-16-11-19(31)6-9-23(16)29(24)26(33)15-27(30)35-2/h6-7,9-15,31-33H,3-5,8H2,1-2H3 |
Clé InChI |
UNJANUINFLXLPN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(CC2)C=C(C=C3)OC4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC)C(=C1)O |
Origine du produit |
United States |
Foundational & Exploratory
Phoyunnanin E in Non-Small Cell Lung Cancer: A Technical Overview of its Mechanism of Action
For Immediate Release: November 19, 2025
Preamble: Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. Phoyunnanin E, a natural compound isolated from the orchid Dendrobium venustum, has emerged as a promising candidate with multifaceted anti-cancer properties. This document provides a detailed technical guide on the core mechanisms through which this compound exerts its effects on NSCLC, focusing on its roles in inducing apoptosis and inhibiting cell migration. This guide is intended for researchers, scientists, and professionals in drug development.
Core Mechanisms of Action: An Overview
This compound combats NSCLC through two primary, interconnected mechanisms: the induction of programmed cell death (apoptosis) and the suppression of cellular migration and invasion by reversing the Epithelial-to-Mesenchymal Transition (EMT). These actions are orchestrated through the modulation of several key signaling pathways, primarily the p53-dependent apoptotic pathway and the FAK/Akt signaling axis that governs cell motility.
Induction of Apoptosis in NSCLC Cells
This compound is a potent inducer of apoptosis in various NSCLC cell lines, including H460 and H23.[1][2] The process is initiated through the activation of a p53-dependent pathway, a critical tumor suppressor axis.
Key Events in this compound-Induced Apoptosis:
-
p53 Accumulation: Treatment with this compound leads to an increased accumulation of cellular p53 protein.[1][3]
-
Modulation of Bcl-2 Family Proteins: The elevated p53 levels subsequently alter the balance of pro- and anti-apoptotic proteins.
-
Survivin Suppression: this compound treatment also causes a significant reduction in the expression of survivin, an inhibitor of apoptosis that is often implicated in drug resistance.[1][3]
-
Caspase Cascade Activation: The shift in the BAX/Bcl-2 ratio and loss of survivin culminates in the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent execution of apoptosis.[1][4]
The following diagram illustrates the p53-dependent apoptotic pathway activated by this compound.
Inhibition of NSCLC Cell Migration and Invasion
Beyond inducing cell death, this compound effectively curtails the migratory and invasive capabilities of NSCLC cells, including H460, H292, and A549 lines, at non-toxic concentrations.[5][6] This anti-metastatic potential is primarily achieved by suppressing the Epithelial-to-Mesenchymal Transition (EMT).[5][7]
Key Events in this compound-Mediated Migration Inhibition:
-
Integrin Downregulation: this compound treatment significantly decreases the cellular levels of integrin αv and integrin β3, which are key surface receptors involved in cell adhesion, migration, and signaling.[5][7]
-
Suppression of FAK/Akt Pathway: The reduction in integrin expression leads to the subsequent inactivation of downstream signaling pathways. Specifically, the phosphorylation of Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt) is significantly reduced.[5][7]
-
Reversal of EMT: The compound reverses the EMT phenotype, characterized by:
The diagram below outlines the signaling cascade involved in the inhibition of cell migration by this compound.
Quantitative Data Summary
The biological effects of this compound have been quantified across several NSCLC cell lines. The data below summarizes the effective concentrations for its primary activities.
| Cell Line(s) | Activity | Effective Concentration (μM) | Notes | Reference(s) |
| H292, A549 | Cytotoxicity | > 20 μM | No significant cytotoxicity observed at concentrations of 1-10 μM (H292) and 1-20 μM (A549). | [5] |
| H460, H292, A549 | Anti-Migration | 5 - 10 μM | These concentrations are non-toxic and effectively inhibit migratory activity. | [5][6] |
| H292, A549 | Apoptosis Induction | 50 - 100 μM | A significant increase in apoptotic cells is observed at these higher concentrations. | [5] |
| H23 | Apoptosis Induction | 0 - 50 μM | Significantly increased the number of cells with condensed or fragmented nuclei. | [2] |
Experimental Protocols
The findings described in this document are based on a series of standard and advanced cell and molecular biology techniques. The workflows for two key experimental procedures are outlined below.
Protocol for Apoptosis Detection
The induction of apoptosis by this compound was primarily assessed using nuclear staining and flow cytometry.
Protocol for Protein Expression Analysis
Western blotting was employed to determine the levels of key proteins in the signaling pathways modulated by this compound.
Methodology:
-
Cell Lysis: NSCLC cells were treated with various concentrations of this compound for a specified duration (e.g., 24 hours). Subsequently, cells were harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in each lysate was determined using a standard method, such as the Bradford or BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p53, BAX, Bcl-2, p-FAK, N-cadherin, β-actin).
-
Detection: Following incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity was quantified using densitometry software.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent for NSCLC through its dual action of inducing p53-mediated apoptosis and inhibiting cell migration via the suppression of the integrin/FAK/EMT axis.[1][6][7] The well-defined mechanisms and effective low-micromolar concentrations highlight its promise. Future research should focus on in vivo studies using NSCLC xenograft models to validate these in vitro findings, assess therapeutic efficacy, and evaluate the pharmacokinetic and safety profiles of this compound, paving the way for potential clinical development.[8][9]
References
- 1. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. [PDF] this compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Semantic Scholar [semanticscholar.org]
- 5. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Phoyunnanin E: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoyunnanin E, a natural compound isolated from Dendrobium venustum, has emerged as a molecule of significant interest in oncological research. This technical guide provides an in-depth analysis of the biological activities of this compound, with a particular focus on its effects on non-small cell lung cancer (NSCLC). This document summarizes key quantitative data, details the experimental methodologies used in its study, and visualizes the implicated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The development of novel therapeutic agents with high efficacy and specificity is a critical unmet need. This compound has demonstrated promising pharmacological activities, including the induction of apoptosis and inhibition of metastasis in NSCLC cells. This guide synthesizes the current understanding of its mechanisms of action.
Quantitative Data on Biological Activity
The anti-cancer effects of this compound have been quantified in several studies. The following tables summarize the key data regarding its cytotoxicity and anti-migratory properties.
Table 1: Cytotoxicity of this compound on NSCLC and Normal Cells
| Cell Line | Cell Type | Assay | Concentration (µM) | Effect |
| H460 | Human NSCLC | MTT | 5, 10 | Non-toxic |
| H292 | Human NSCLC | MTT | 1 - 10 | No significant cytotoxicity |
| A549 | Human NSCLC | MTT | 1 - 20 | No significant cytotoxicity |
| HaCaT | Human Keratinocyte | MTT | 1 - 50 | No significant cytotoxicity |
Data compiled from studies on the effects of this compound on various cell lines.[1]
Table 2: Anti-Migratory Activity of this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time | Result |
| H460 | Wound Healing | 5, 10 | 24h, 48h | Significant inhibition of cell migration |
| H292 | Wound Healing | 1, 5, 10 | 24h, 48h | Inhibition of cell migration |
| A549 | Wound Healing | 1, 5, 10 | 24h, 48h | Inhibition of cell migration |
Summary of the inhibitory effects of this compound on the migration of NSCLC cells.[1]
Experimental Protocols
The following sections detail the methodologies employed to elucidate the biological activity of this compound.
Cell Culture
Human non-small cell lung cancer cell lines (H460, H292, A549) and a human keratinocyte cell line (HaCaT) were used. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells were seeded at a density of 1 x 10⁴ cells/well in 96-well plates and incubated overnight.
-
The cells were then treated with various concentrations of this compound (0–100 μM) for 24 hours.[1]
-
Following treatment, 0.4 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for 4 hours at 37°C.[1]
-
The supernatant was removed, and the formazan crystals were dissolved in 100 μL of dimethyl sulfoxide (DMSO).[1]
-
The absorbance was measured at 570 nm using a microplate reader.[1]
Apoptosis Assays
-
Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and treated with this compound for 24 hours.[1]
-
The cells were then stained with 10 μg/mL Hoechst 33342 and 5 μg/mL propidium iodide (PI) for 30 minutes at 37°C.[1]
-
Apoptotic cells, characterized by condensed and fragmented nuclei, were visualized using a fluorescence microscope.[1]
-
The apoptosis-inducing activity of this compound on H460 lung cancer cells was further investigated by Annexin V-fluorescein isothiocyanate/propidium iodide staining.[2]
Wound Healing Assay
-
Cells were grown to confluence in 6-well plates.
-
A sterile pipette tip was used to create a uniform scratch (wound) in the cell monolayer.
-
The cells were washed with phosphate-buffered saline (PBS) to remove detached cells and then incubated with fresh medium containing various concentrations of this compound.
-
The wound closure was monitored and photographed at 0, 24, and 48 hours using a microscope.
Western Blot Analysis
-
Cells were treated with this compound at the indicated concentrations and time points.
-
Total protein was extracted using a lysis buffer containing protease inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
The membrane was then incubated with specific primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 2 hours at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways.
Induction of Apoptosis via p53 Activation
This compound induces apoptosis in NSCLC cells through a p53-dependent mechanism.[2] It leads to an accumulation of cellular p53 protein, which in turn upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic proteins Bcl-2 and MCL1.[2] This shift in the BAX/Bcl-2 ratio triggers the activation of caspase-9 and caspase-3, leading to PARP cleavage and ultimately, apoptotic cell death.[2] Furthermore, this compound treatment results in a marked reduction in the expression of survivin, an inhibitor of apoptosis.[2]
Inhibition of Cell Migration via Suppression of EMT
This compound inhibits the migration of NSCLC cells by suppressing the epithelial-to-mesenchymal transition (EMT).[1] Treatment with this compound leads to a reversal of the EMT phenotype, characterized by a change from a mesenchymal, fibroblast-like morphology to an epithelial morphology.[1] This is accompanied by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers such as N-cadherin, Vimentin, Snail, and Slug.[1]
Downregulation of Integrins αv and β3
The anti-migratory effect of this compound is also associated with the downregulation of integrins αv and β3, which are known to be involved in cancer cell metastasis.[1]
Experimental Workflow
The general workflow for investigating the biological activity of this compound is depicted below.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly for NSCLC. Its ability to induce apoptosis through the p53 pathway and inhibit cell migration by suppressing EMT and downregulating key integrins highlights its multi-faceted mechanism of action. The detailed protocols and summarized data presented in this guide serve as a valuable resource for the scientific community to further explore and potentially translate these promising findings into novel therapeutic strategies. Further research is warranted to evaluate the in vivo efficacy and safety of this compound.
References
- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
Phoyunnanin E: A Technical Guide on its Discovery, Origin, and Mechanism of Action in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoyunnanin E, a natural compound isolated from the orchid Dendrobium venustum, has emerged as a promising candidate in anticancer research. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound, with a particular focus on its effects on non-small cell lung cancer (NSCLC). This document details the experimental methodologies used to elucidate its mechanism of action, presents available quantitative data, and visualizes the key signaling pathways modulated by this compound. The information compiled herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Discovery and Origin
This compound is a stilbenoid derivative that was first isolated from Dendrobium venustum, a species of orchid found in Southeast Asia.[1][2][3] Natural products from the Orchidaceae family have long been a source of traditional medicines, and modern scientific investigation has led to the identification of numerous bioactive compounds, including this compound. Its discovery was the result of systematic screening of natural product libraries for compounds with potential pharmacological activities.
Biological Activities in Non-Small Cell Lung Cancer
This compound has demonstrated significant anti-cancer properties in preclinical studies, primarily targeting non-small cell lung cancer (NSCLC), which accounts for the majority of lung cancer cases.[1][2][3] Its biological effects are multifaceted, encompassing the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion, which are critical processes in cancer metastasis.[1][2][4] These activities have been observed in various NSCLC cell lines, including H460, H292, and A549.[2][4]
Induction of Apoptosis
This compound triggers apoptosis in NSCLC cells through a p53-dependent signaling pathway.[1][3] The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability and initiating apoptosis in response to cellular stress. This compound treatment leads to an accumulation of p53, which in turn modulates the expression of several downstream apoptosis-regulatory proteins.[1][3]
Specifically, the activation of p53 by this compound results in:
-
Downregulation of anti-apoptotic proteins: The expression of survivin, Mcl-1, and Bcl-2 is significantly reduced.[1][3]
-
Upregulation of pro-apoptotic proteins: The expression of BAX is increased.[1][3]
This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential and leads to the activation of the caspase cascade, including caspase-9 and caspase-3, ultimately culminating in apoptotic cell death.[1][3]
Inhibition of Cell Migration and Invasion
A key aspect of cancer progression is the ability of tumor cells to metastasize to distant organs. This process involves the acquisition of migratory and invasive properties, often through a process called the epithelial-mesenchymal transition (EMT). This compound has been shown to effectively inhibit the migration and invasion of NSCLC cells.[2][4][5]
The anti-metastatic effects of this compound are attributed to:
-
Suppression of EMT: this compound reverses the EMT phenotype by increasing the expression of epithelial markers (e.g., E-cadherin) and decreasing the expression of mesenchymal markers (e.g., N-cadherin, Vimentin) and key EMT-regulating transcription factors (e.g., Snail, Slug).[2]
-
Downregulation of integrins: It reduces the cellular levels of integrin αv and integrin β3, which are cell surface receptors crucial for cell adhesion, migration, and invasion.[2][4]
-
Inhibition of the FAK/AKT signaling pathway: The phosphorylation of focal adhesion kinase (FAK) and protein kinase B (AKT), key signaling molecules downstream of integrins that promote cell migration, is suppressed by this compound.[5]
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of this compound on NSCLC cells.
| Cell Line | Assay | IC50 Value (µM) | Exposure Time | Reference |
| H460 | MTT Assay | Not explicitly stated; significant cytotoxicity observed at 50-100 µM | 24 hours | [4] |
| H292 | MTT Assay | Not explicitly stated; non-toxic up to 10 µM | 24 hours | [1] |
| A549 | MTT Assay | Not explicitly stated; non-toxic up to 20 µM | 24 hours | [1] |
| H23 | Apoptosis Assay | Apoptotic effects observed at 0-50 µM | Not specified | [1][3] |
Table 1: Cytotoxicity of this compound on NSCLC Cell Lines.
| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |
| H460 | Wound Healing Assay | 5 and 10 | Significant inhibition of cell migration | [2] |
| H292 | Wound Healing Assay | 5 and 10 | Significant inhibition of cell migration | [2] |
| A549 | Wound Healing Assay | 5 and 10 | Significant inhibition of cell migration | [2] |
| H460 | Transwell Invasion Assay | 1, 5, and 10 | Dose-dependent decrease in the number of invading cells | [4] |
| H292 | Transwell Invasion Assay | 1, 5, and 10 | Dose-dependent decrease in the number of invading cells | [4] |
| A549 | Transwell Invasion Assay | 1, 5, and 10 | Dose-dependent decrease in the number of invading cells | [4] |
Table 2: Anti-migratory and Anti-invasive Effects of this compound on NSCLC Cell Lines. Specific quantitative data on the percentage of wound closure and the relative number of invaded cells were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological activities.
Cell Culture
Human non-small cell lung cancer cell lines (H460, H292, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
-
Seed cells (1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Hoechst 33342/Propidium Iodide (PI) Staining for Apoptosis
-
Seed cells in a suitable culture plate and treat with this compound for the desired time.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with Hoechst 33342 (10 µg/mL) and PI (5 µg/mL) in PBS for 15 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei (bright blue), while necrotic cells will show red fluorescence.
Western Blot Analysis
-
Treat cells with this compound for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies have been used in this compound research: anti-p53, anti-survivin, anti-Mcl-1, anti-Bcl-2, anti-BAX, anti-caspase-9, anti-caspase-3, anti-PARP, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Slug, anti-integrin αv, anti-integrin β3, anti-phospho-FAK, anti-FAK, anti-phospho-AKT, anti-AKT, and anti-β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Wound Healing Assay
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove debris.
-
Add fresh medium containing various concentrations of this compound (e.g., 0, 5, 10 µM).
-
Capture images of the wound at 0 and 24 hours (or other relevant time points).
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Transwell Invasion Assay
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for 24 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound-induced apoptotic signaling pathway in NSCLC cells.
Caption: this compound-mediated inhibition of EMT and cell migration.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound, a natural product derived from Dendrobium venustum, exhibits potent anti-cancer activities against non-small cell lung cancer. Its mechanisms of action, involving the induction of p53-mediated apoptosis and the suppression of EMT and cell migration via the integrin/FAK/AKT pathway, highlight its potential as a lead compound for the development of novel anticancer therapeutics. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully assess its clinical translatability. This technical guide provides a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Phoyunnanin E: A Technical Guide to its p53-Dependent Apoptotic Pathway in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoyunnanin E, a natural compound isolated from the orchid Dendrobium venustum, has emerged as a promising candidate in oncology research. This technical guide provides an in-depth analysis of its primary mechanism of action: the induction of apoptosis in cancer cells through a p53-dependent signaling cascade. We will dissect the molecular pathways, present key quantitative data from relevant studies, detail the experimental protocols used for its evaluation, and provide visual representations of the signaling and experimental workflows. This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel anticancer agents.
Core Mechanism: Induction of p53-Dependent Apoptosis
This compound's principal anticancer activity stems from its ability to induce programmed cell death, or apoptosis, in non-small cell lung cancer (NSCLC) cells, such as H460 and H23 lines.[1][2] The mechanism is critically reliant on the tumor suppressor protein p53.[1][3]
Upon treatment, this compound instigates the accumulation of cellular p53 protein.[1][3] This activation of p53 initiates a cascade of downstream events centered on the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central controllers of apoptosis.[2][3]
The key modulatory effects are:
-
Upregulation of Pro-Apoptotic Proteins: Activated p53 increases the expression of the pro-apoptotic protein BAX.[1][2][3]
-
Downregulation of Anti-Apoptotic Proteins: Simultaneously, p53 activation leads to a significant depletion of the anti-apoptotic proteins Bcl-2 and myeloid cell leukemia 1 (MCL1).[1][2][3]
This strategic shift in the balance between pro- and anti-apoptotic Bcl-2 family members disrupts the mitochondrial outer membrane integrity, a point of no return in the intrinsic apoptotic pathway.[2][4]
Concurrent Pathway Modulation: Survivin Suppression
In addition to its effect on the Bcl-2 family, this compound significantly downregulates the expression of survivin.[1][3] Survivin is a member of the inhibitor of apoptosis protein (IAP) family that directly inhibits caspases, thereby blocking the execution of the apoptotic program.[2][3] By reducing survivin levels, this compound removes a critical barrier to apoptosis, enhancing the susceptibility of cancer cells to the death signal.[3] The increased level of p53 is also understood to contribute to this reduction in survivin expression.[2]
The Execution Phase: Caspase Activation and Apoptosis
The p53-mediated imbalance of Bcl-2 proteins and the suppression of survivin converge to activate the caspase cascade, the enzymatic machinery responsible for dismantling the cell.
-
Initiator Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway.[1][3][4]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3.[1][2][3]
-
Substrate Cleavage: Active caspase-3 carries out the final steps of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1][3] The cleavage of PARP is a definitive hallmark of apoptosis.
This sequence of events culminates in the characteristic morphological changes of apoptosis, including nuclear condensation and fragmentation.[1]
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of this compound are dose-dependent. Studies on H460 NSCLC cells demonstrate significant changes in protein expression and cell viability at various concentrations.
| Parameter | This compound Concentration | Observed Effect in H460 Cells | Reference |
| Cell Viability | 0-50 µM (24h) | Dose-dependent decrease in cell viability. | [3] |
| p53 Protein Level | 0-50 µM (12h) | Increased accumulation relative to control. | [3] |
| Survivin Protein Level | 5-50 µM (12h) | Dose-dependent reduction in expression. | [3] |
| BAX Protein Level | 0-50 µM (12h) | Upregulation of expression. | [3] |
| Bcl-2 Protein Level | 5-50 µM (12h) | Significant downregulation of expression. | [2][3] |
| MCL1 Protein Level | 5-50 µM (12h) | Significant downregulation of expression. | [2][3] |
| Cleaved Caspase-3 | 0-50 µM | Significant upregulation of the active form. | [3] |
| Cleaved Caspase-9 | 0-50 µM | Significant upregulation of the active form. | [3] |
| Cleaved PARP | 0-50 µM | Marked increase in the cleaved form. | [3] |
Experimental Protocols
The investigation of this compound's mechanism involves several standard cell and molecular biology techniques.
Cell Culture and Treatment
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines H460 and H23 are commonly used.[1]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at specified concentrations (e.g., 0-50 µM) for defined time periods (e.g., 12 or 24 hours).[3]
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[3]
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Apoptosis Detection
-
Annexin V-FITC and Propidium Iodide (PI) Staining: [1]
-
Principle: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.[5][6] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains necrotic and late apoptotic cells.[5][6]
-
Procedure: Harvest and wash treated cells with PBS. Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark. Analyze the stained cells using a flow cytometer.[5] The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]
-
-
Hoechst 33342 Staining: [1]
-
Principle: A fluorescent stain that binds to DNA in the cell nucleus. Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which appear as brightly stained, compact, or fragmented nuclei under a fluorescence microscope.
-
Procedure: Treat cells grown on coverslips with this compound. Wash with PBS and fix if necessary. Stain the cells with Hoechst 33342 solution. Observe the nuclear morphology using fluorescence microscopy.
-
Western Blot Analysis
-
Principle: A technique to detect and quantify specific proteins in a cell lysate.[8]
-
Procedure:
-
Lysis: Treat cells with this compound (e.g., 5-50 µM for 12 hours), then lyse them on ice using a lysis buffer containing protease inhibitors.[3][8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[8]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk to prevent non-specific antibody binding.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, BAX, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.[8]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[8]
-
Quantification: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.[9][10]
-
Conclusion
This compound effectively induces apoptosis in non-small cell lung cancer cells through a well-defined, p53-dependent mechanism.[1] It activates p53, which in turn modulates the Bcl-2 family of proteins to favor apoptosis and suppresses the anti-apoptotic protein survivin.[2][3] This dual action leads to the activation of the caspase cascade and subsequent cell death.[2] The data strongly support its potential for further development as a novel anticancer therapeutic agent, providing a clear molecular rationale for its efficacy.[1] This guide provides the foundational technical knowledge for researchers and developers to build upon in their pursuit of new cancer treatments.
References
- 1. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]
- 4. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Phoyunnanin E and Its Role in Survivin Downregulation: A Technical Guide for Cancer Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anticancer effects of Phoyunnanin E, with a specific focus on its ability to downregulate the anti-apoptotic protein, survivin. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Executive Summary
This compound, a natural compound isolated from Dendrobium venustum, has demonstrated significant pro-apoptotic activity in non-small cell lung cancer (NSCLC) cells.[1][2] Its mechanism of action is primarily attributed to the activation of the p53 tumor suppressor pathway, leading to a cascade of events that culminates in the downregulation of survivin and the induction of apoptosis.[1][2] This guide will detail the signaling pathways involved, present quantitative data from key experiments, and provide comprehensive experimental protocols to facilitate further research in this promising area of cancer therapeutics.
The this compound-Induced Apoptotic Pathway
This compound triggers apoptosis through a p53-dependent mechanism.[1][2] Treatment of NSCLC cells with this compound leads to an accumulation of cellular p53 protein.[1][2] Activated p53, in turn, transcriptionally represses the expression of survivin, a key member of the inhibitor of apoptosis protein (IAP) family.[1] The reduction in survivin levels, coupled with p53-mediated changes in the expression of Bcl-2 family proteins, disrupts the balance between pro- and anti-apoptotic signals, ultimately leading to caspase activation and programmed cell death.[1]
References
Unveiling the Anti-Metastatic Potential of Phoyunnanin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains a formidable challenge in cancer therapy, driving the majority of cancer-related mortalities. The quest for novel agents that can effectively thwart the metastatic cascade is therefore of paramount importance. Phoyunnanin E, a natural compound, has emerged as a promising candidate with demonstrated anti-metastatic properties. This technical guide provides an in-depth analysis of the scientific evidence supporting the anti-metastatic effects of this compound, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of EMT and Integrin Signaling
Current research indicates that this compound exerts its anti-metastatic effects primarily by targeting two critical pathways involved in cancer cell migration and invasion: the Epithelial-to-Mesenchymal Transition (EMT) and the integrin-mediated signaling cascade.[1][2][3]
Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness.[4] this compound has been shown to suppress EMT in non-small cell lung cancer (NSCLC) cells.[1][3] This is achieved by modulating the expression of key EMT markers; it upregulates the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin, vimentin, and the transcription factors Snail and Slug.[1][2]
Integrin Signaling: Integrins are cell surface receptors that mediate cell-matrix interactions and play a crucial role in cell migration. This compound has been observed to decrease the cellular levels of integrin αv and integrin β3, which are often overexpressed in highly metastatic tumors.[1][2][3] The downregulation of these integrins disrupts the downstream signaling cascade involving Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt), leading to a reduction in cell motility.[1][2] Specifically, this compound treatment leads to a significant decrease in the phosphorylated (active) forms of FAK and Akt.[1] This, in turn, affects downstream effectors like Rac-GTP, Cdc42, and Rho-GTP, which are key regulators of the cytoskeleton and cell migration.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the anti-metastatic properties of this compound. The data is primarily derived from studies on human non-small cell lung cancer cell lines (H460, H292, and A549).[1]
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Cell Viability (%) |
| H460 | 5 | > 90% |
| 10 | > 90% | |
| H292 | 1 | > 90% |
| 5 | > 90% | |
| 10 | > 90% | |
| A549 | 1 | > 90% |
| 5 | > 90% | |
| 10 | > 90% | |
| 20 | > 90% | |
| HaCaT (non-cancerous) | 1-50 | No significant cytotoxicity |
Data extracted from Petpiroon et al., 2017.[1]
Table 2: Effect of this compound on Cell Migration (Wound Healing Assay)
| Cell Line | This compound Concentration (µM) | Relative Cell Migration (%) |
| H460 | 5 | Significantly reduced |
| 10 | Significantly reduced | |
| H292 | 5 | Significantly reduced |
| 10 | Significantly reduced | |
| A549 | 5 | Significantly reduced |
| 10 | Significantly reduced |
Data extracted from Petpiroon et al., 2017.[1]
Table 3: Effect of this compound on Protein Expression (Western Blot Analysis)
| Protein | This compound Treatment (5 and 10 µM) |
| E-cadherin | Increased |
| N-cadherin | Decreased |
| Vimentin | Decreased |
| Snail | Decreased |
| Slug | Decreased (at 10 µM) |
| Integrin αv | Decreased |
| Integrin β3 | Decreased |
| p-FAK | Decreased |
| p-AKT | Decreased |
| Rac-GTP | Decreased |
| Cdc42 | Decreased |
| Rho-GTP | Slightly reduced |
Data extracted from Petpiroon et al., 2017.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's anti-metastatic properties.
1. Cell Culture and this compound Treatment: Human non-small cell lung cancer cell lines (H460, H292, and A549) and human keratinocyte HaCaT cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 mg/mL streptomycin at 37°C in a 5% CO2 humidified incubator. This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in the culture medium to the desired concentrations for treatment.[1][3]
2. MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.[1][3]
3. Wound Healing Assay for Cell Migration: Cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "wound" or scratch in the cell monolayer. The cells were then washed to remove debris and incubated with medium containing different concentrations of this compound. The wound closure was observed and photographed at 0 and 24 hours using a microscope. The area of the wound was quantified to determine the extent of cell migration.[1][3]
4. Transwell Invasion Assay: The invasive potential of cancer cells was assessed using Matrigel-coated transwell inserts. Cells were seeded in the upper chamber in a serum-free medium containing this compound. The lower chamber was filled with a medium containing a chemoattractant. After incubation, non-invading cells on the upper surface of the membrane were removed, and the cells that had invaded through the Matrigel and migrated to the lower surface were fixed, stained, and counted under a microscope.[1][3]
5. Western Blot Analysis: Cells were treated with this compound for the indicated times. Total protein was extracted using a lysis buffer, and protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., E-cadherin, N-cadherin, vimentin, integrin αv, integrin β3, p-FAK, p-AKT). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's dual inhibitory action on metastasis.
Caption: Workflow for evaluating this compound's anti-metastatic activity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant anti-metastatic properties, primarily through the suppression of EMT and the inhibition of the integrin/FAK/AKT signaling pathway.[1][2][3] The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development.
Future investigations should aim to:
-
Conduct in vivo studies: To date, the anti-metastatic effects of this compound have been demonstrated in vitro. In vivo studies using animal models of metastasis are crucial to validate these findings and assess the compound's efficacy and safety in a more complex biological system.
-
Elucidate further molecular targets: While the impact on EMT and integrin signaling is established, further studies could uncover additional molecular targets of this compound that contribute to its anti-metastatic activity.
-
Investigate synergistic effects: Exploring the potential of this compound in combination with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for more effective cancer treatment strategies.
References
Phoyunnanin E: A Deep Dive into its Anti-Cancer Mechanisms in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoyunnanin E, a natural compound isolated from the orchid Dendrobium venustum, has emerged as a promising candidate in the landscape of anti-cancer drug discovery. This technical guide synthesizes the current understanding of this compound's mechanism of action in non-small cell lung cancer (NSCLC) cells. It provides a detailed overview of its molecular targets, the signaling pathways it modulates, and its effects on key cellular processes such as apoptosis, migration, and invasion. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to aid researchers in the continued exploration and development of this compound as a potential therapeutic agent.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The development of novel therapeutic strategies with improved efficacy and reduced toxicity is a critical unmet need. Natural products have historically been a rich source of anti-cancer compounds, and this compound has recently garnered significant attention for its potent anti-tumor activities in lung cancer models. This guide will elucidate the key findings related to this compound's target identification and its multifaceted mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on lung cancer cells.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | This compound Concentration (μM) | Effect | Reference |
| H460, H292, A549 | 5 and 10 | Non-toxic | [1][2] |
| H460 | ≥ 10 | Significant decrease in cell viability | [3] |
| H292 | 1 - 10 | No significant cytotoxicity | [2] |
| A549 | 1 - 20 | No significant cytotoxicity | [2] |
Table 2: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| This compound | H460 | Significantly lower than cisplatin and etoposide | [3] |
| Cisplatin | H460 | Significant toxicity at ≥ 25 μM | [3] |
| Etoposide | H460 | Significant toxicity at ≥ 25 μM | [3] |
Key Mechanisms of Action
This compound exerts its anti-cancer effects through two primary mechanisms: the induction of apoptosis and the inhibition of cell migration and invasion.
Induction of Apoptosis via p53 Activation
This compound has been shown to induce apoptotic cell death in NSCLC cells through a p53-dependent pathway.[3][4] Treatment with this compound leads to an accumulation of cellular p53 protein, which in turn modulates the expression of key apoptosis-regulatory proteins.[3][4]
Key Molecular Events:
-
Upregulation of p53: this compound increases the cellular levels of the tumor suppressor protein p53.[3][4]
-
Modulation of Bcl-2 Family Proteins: This leads to the upregulation of the pro-apoptotic protein BAX and the downregulation of anti-apoptotic proteins MCL1 and BCL2.[3][4]
-
Caspase Activation: The shift in the BAX/Bcl-2 ratio triggers the activation of caspase-9 and caspase-3.[3][4]
-
PARP Cleavage: Activated caspase-3 leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]
-
Downregulation of Survivin: this compound also significantly reduces the expression of survivin, an inhibitor of apoptosis protein that is often associated with drug resistance.[3][4]
Inhibition of Cell Migration and Invasion
This compound effectively suppresses the migration and invasion of NSCLC cells by targeting the epithelial-to-mesenchymal transition (EMT) and the integrin/FAK/AKT signaling pathway.[2][5]
Key Molecular Events:
-
EMT Suppression: this compound reverses the EMT phenotype by downregulating key mesenchymal markers such as N-cadherin, vimentin, snail, and slug.[1][2][5]
-
Integrin Downregulation: The expression of integrins αv and β3, which are often overexpressed in metastatic tumor cells, is significantly decreased following treatment with this compound.[1][2][5]
-
FAK/AKT Pathway Inhibition: This leads to a reduction in the phosphorylation of focal adhesion kinase (FAK) and protein kinase B (AKT).[2][5]
-
Downstream Effector Inhibition: The suppression of the FAK/AKT pathway results in the reduced activity of downstream effectors Rac-GTP and Cdc42, and to a lesser extent, Rho-GTP, which are crucial for cell motility.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on lung cancer cells.
-
Cell Seeding: Plate human non-small cell lung cancer cells (e.g., H460, H292, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 μM) for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell migration.
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 μg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, BAX, cleaved caspase-3, PARP, integrin αv, integrin β3, p-FAK, p-AKT, N-cadherin, vimentin, snail, slug) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Wound Healing Assay
This assay is used to evaluate the effect of this compound on cell migration.
-
Cell Seeding: Grow cells to confluence in a 6-well plate.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove debris and add fresh medium with or without this compound at non-toxic concentrations.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to determine the rate of cell migration.
Transwell Invasion Assay
This assay is used to assess the effect of this compound on the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Treatment: Add this compound at non-toxic concentrations to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a dye such as crystal violet.
-
Analysis: Count the number of invaded cells in several random fields under a microscope and compare the results between treated and untreated groups.
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent against non-small cell lung cancer by inducing apoptosis and inhibiting cell migration and invasion. The elucidation of its molecular targets and the signaling pathways it modulates provides a strong foundation for its further development. Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models of lung cancer. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and specific derivatives. The comprehensive data and protocols presented in this guide are intended to facilitate these future investigations and accelerate the translation of this compound from a promising natural product to a potential clinical therapeutic.
References
- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]
- 4. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Phoyunnanin E: A Technical Guide to its Inhibition of the FAK/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoyunnanin E, a natural compound isolated from Dendrobium venustum, has emerged as a significant subject of interest in oncology research. Its potential as an anti-cancer agent is primarily attributed to its ability to impede cell migration and epithelial-to-mesenchymal transition (EMT), critical processes in cancer metastasis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's activity, with a specific focus on its inhibitory effects on the Focal Adhesion Kinase (FAK) and Protein Kinase B (Akt) signaling pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Core Mechanism: Inhibition of the FAK/Akt Signaling Cascade
The FAK/Akt signaling pathway is a crucial mediator of cell survival, proliferation, and migration. In many cancer types, this pathway is aberrantly activated, promoting tumor progression and metastasis. This compound exerts its anti-migratory effects by targeting key components of this cascade.
Integrins, transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion, play a pivotal role in initiating the FAK/Akt pathway. Upon engagement with the ECM, integrins cluster and activate FAK through autophosphorylation at tyrosine 397 (Tyr397). This phosphorylation event creates a docking site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK, in turn, phosphorylates and activates downstream effectors, including the PI3K/Akt pathway. Akt, a serine/threonine kinase, is a central node in this pathway, and its activation, marked by phosphorylation at serine 473 (Ser473), promotes cell survival and migration.
This compound has been shown to significantly suppress the phosphorylation of both FAK at Tyr397 and Akt at Ser473 in non-small cell lung cancer (NSCLC) cells.[1][2] This inhibition disrupts the downstream signaling cascade, leading to a reduction in the activity of key effectors involved in cell motility, such as the Rho family of small GTPases, including Rac-GTP and Cdc42.[1][2] The net result is a potent inhibition of cancer cell migration and invasion.
Quantitative Data Summary
While specific IC50 values for the inhibition of FAK and Akt phosphorylation by this compound are not extensively reported in the literature, studies have established effective concentrations for its biological activity in various non-small cell lung cancer (NSCLC) cell lines. The data indicates that this compound is effective at low micromolar concentrations without inducing significant cytotoxicity.
| Cell Line | Assay Type | This compound Concentration (µM) | Observed Effect | Citation |
| H460 | Western Blot | 5, 10 | Significant decrease in p-FAK (Tyr397) and p-Akt (Ser473) levels. | [1][2] |
| Western Blot | 5, 10 | Significant decrease in Rac-GTP and Cdc42 levels. | [1][2] | |
| Wound Healing | 5, 10 | Significant inhibition of cell migration. | [1] | |
| H292 | Wound Healing | 5, 10 | Significant inhibition of cell migration. | [1][2] |
| A549 | Wound Healing | 5, 10 | Significant inhibition of cell migration. | [1][2] |
| HaCaT (non-cancerous) | MTT Assay | up to 50 | No significant cytotoxicity. | [2] |
Experimental Protocols
Western Blot Analysis of FAK and Akt Phosphorylation
This protocol describes a method to determine the phosphorylation status of FAK and Akt in H460 cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture H460 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) in serum-free medium for 24 hours. A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Tyr397), FAK, p-Akt (Ser473), Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Wound Healing (Scratch) Assay for Cell Migration
This protocol outlines a method to assess the effect of this compound on the migratory capacity of H460 cells.
1. Cell Seeding:
-
Seed H460 cells in 6-well plates and culture until they form a confluent monolayer.
2. Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells with PBS to remove detached cells and debris.
3. Treatment and Imaging:
-
Add fresh serum-free medium containing different concentrations of this compound (e.g., 0, 5, 10 µM) to the wells.
-
Immediately capture images of the scratch at time 0 using an inverted microscope.
-
Incubate the plates at 37°C and 5% CO2.
-
Capture images of the same fields at subsequent time points (e.g., 24 and 48 hours).
4. Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
Compare the migration rates between the treated and control groups.
Conclusion
This compound demonstrates significant potential as an anti-metastatic agent through its targeted inhibition of the FAK/Akt signaling pathway. By reducing the phosphorylation and subsequent activation of FAK and Akt, this compound effectively curtails the migratory and invasive capabilities of non-small cell lung cancer cells. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic applications of this compound. Future research should focus on elucidating precise IC50 values through dose-response studies and expanding the investigation to in vivo models to fully assess its clinical potential.
References
- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
Phoyunnanin E: A Potent Inhibitor of Epithelial-Mesenchymal Transition in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a mesenchymal phenotype that enhances their migratory and invasive capabilities. This transition is a key target for the development of novel anti-cancer therapies.[1] Phoyunnanin E, a natural compound isolated from the orchid Dendrobium venustum, has emerged as a promising inhibitor of EMT in non-small cell lung cancer (NSCLC).[2] This technical guide provides an in-depth overview of the effects of this compound on EMT, including its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols, and visualization of the key signaling pathways involved.
Mechanism of Action
This compound exerts its anti-EMT effects through a multi-targeted mechanism, primarily by suppressing the expression of key EMT-related proteins and modulating critical signaling pathways.[1] The compound has been shown to reverse the characteristic "cadherin switch" by increasing the expression of the epithelial marker E-cadherin while concurrently decreasing the mesenchymal marker N-cadherin.[1] Furthermore, this compound downregulates the expression of other critical mesenchymal markers, including Vimentin, and the key EMT-inducing transcription factors Snail and Slug.[1][3]
The anti-migratory and anti-invasive effects of this compound are also linked to its ability to downregulate the expression of integrins αv and β3.[2] These integrins are crucial for cell-extracellular matrix interactions and are often overexpressed in metastatic cancer cells. By reducing the levels of these integrins, this compound disrupts the signaling cascades that promote cell migration and invasion.[3][4] This includes the inhibition of the Focal Adhesion Kinase (FAK) and protein kinase B (Akt) signaling pathways, leading to the downstream suppression of Rho GTPases such as Rac, Cdc42, and Rho.[2]
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on NSCLC cell lines have been quantified through various in vitro assays. The data presented below is primarily from studies on H460, H292, and A549 human NSCLC cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Non-Toxic Concentration Range (µM) | Assay |
| H460 | 1 - 10 | MTT Assay |
| H292 | 1 - 10 | MTT Assay |
| A549 | 1 - 20 | MTT Assay |
| HaCaT (human keratinocytes) | 1 - 50 | MTT Assay |
Data compiled from Petpiroon et al., 2017.[1]
Table 2: Inhibition of Cell Migration and Invasion by this compound
| Cell Line | Concentration (µM) | Assay | Result |
| H460 | 5, 10 | Wound Healing Assay | Significant inhibition of cell migration |
| H292 | 5, 10 | Wound Healing Assay | Significant inhibition of cell migration |
| A549 | 5, 10 | Wound Healing Assay | Significant inhibition of cell migration |
| H460 | 1, 5, 10 | Transwell Invasion Assay | Dose-dependent decrease in cell invasion |
| H292 | 1, 5, 10 | Transwell Invasion Assay | Dose-dependent decrease in cell invasion |
| A549 | 1, 5, 10 | Transwell Invasion Assay | Dose-dependent decrease in cell invasion |
Data compiled from Petpiroon et al., 2017.[1]
Table 3: Modulation of EMT Marker and Signaling Protein Expression by this compound in H460 Cells
| Protein | Concentration (µM) | Effect |
| E-cadherin | 5, 10 | Increased expression |
| N-cadherin | 5, 10 | Decreased expression |
| Vimentin | 5, 10 | Decreased expression |
| Snail | 5, 10 | Decreased expression |
| Slug | 10 | Decreased expression |
| Integrin αv | 5, 10 | Decreased expression |
| Integrin β3 | 5, 10 | Decreased expression |
| p-FAK | 5, 10 | Decreased phosphorylation |
| p-Akt | 5, 10 | Decreased phosphorylation |
Data compiled from Petpiroon et al., 2017.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Culture
Human non-small cell lung cancer cell lines (H460, H292, and A549) and human keratinocyte cells (HaCaT) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (0-100 µM) for 24 hours.
-
Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
Wound Healing Assay
-
Grow cells to confluence in a 6-well plate.
-
Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (5 and 10 µM).
-
Capture images of the scratch at 0 and 24 hours using an inverted microscope.
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Transwell Invasion Assay
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Seed cells (1 x 10⁵) in the upper chamber in serum-free medium containing this compound (1, 5, and 10 µM).
-
Add medium supplemented with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24 hours at 37°C.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
-
Treat cells with this compound (5 and 10 µM) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (30-50 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, Slug, Integrin αv, Integrin β3, p-FAK, FAK, p-Akt, Akt, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for its evaluation.
Caption: this compound signaling pathway in inhibiting EMT.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates significant potential as an anti-metastatic agent by effectively inhibiting the epithelial-mesenchymal transition in non-small cell lung cancer cells. Its ability to modulate key EMT markers and disrupt the integrin/FAK/Akt signaling pathway underscores its therapeutic promise. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the anti-cancer properties of this compound and develop novel EMT-targeting therapies. Further in vivo studies are warranted to validate these promising in vitro findings.[2]
References
- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phoyunnanin E: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoyunnanin E is a naturally occurring stilbenoid, specifically classified as a bis(dihydrophenanthrene) ether. It was first isolated from the whole plant of Pholidota yunnanensis ROLFE, a species of orchid.[1] Subsequent research has also identified this compound in Dendrobium venustum. The compound has garnered significant interest within the scientific community due to its notable biological activities, including potent antimalarial and apoptosis-inducing effects in cancer cells. This guide provides a comprehensive overview of the chemical structure and known properties of this compound, based on available scientific literature.
Chemical Structure
The systematic name for this compound is 1-[(9,10-dihydro-4-hydroxy-2-methoxy-7-phenanthrenyl)oxy]-4,7-dihydroxy-2-methoxy-9,10-dihydrophenanthrene.[1] Its structure was elucidated based on spectroscopic evidence.[1]
Molecular Formula: C₃₀H₂₆O₇
Chemical Structure Diagram:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
Detailed physicochemical and spectroscopic data are crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key data points derived from its initial isolation and structural elucidation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White amorphous powder |
| Molecular Formula | C₃₀H₂₆O₇ |
| Molecular Weight | 500.53 g/mol |
| UV (MeOH) λmax (log ε) | 215 (4.83), 282 (4.26), 305 (sh, 4.08) nm |
| IR (KBr) νmax | 3400, 1615, 1595, 1500, 1460, 1280, 1220, 1150, 830 cm⁻¹ |
| Optical Rotation [α]D²⁵ | -35.7° (c 0.12, MeOH) |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 6.45 | d | 2.5 |
| 5 | 6.43 | d | 2.5 |
| 6 | 6.64 | s | |
| 8 | 6.43 | d | 2.5 |
| 9, 9' | 2.65 | m | |
| 10, 10' | 2.65 | m | |
| 2'-OCH₃ | 3.78 | s | |
| 3' | 6.45 | d | 2.5 |
| 5' | 6.43 | d | 2.5 |
| 6' | 6.64 | s | |
| 8' | 6.43 | d | 2.5 |
| 2-OCH₃ | 3.78 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 140.2 | 1' | 140.2 |
| 2 | 159.8 | 2' | 159.8 |
| 3 | 99.8 | 3' | 99.8 |
| 4 | 156.8 | 4' | 156.8 |
| 4a | 115.2 | 4a' | 115.2 |
| 5 | 106.2 | 5' | 106.2 |
| 6 | 118.5 | 6' | 118.5 |
| 7 | 152.1 | 7' | 152.1 |
| 8 | 109.1 | 8' | 109.1 |
| 8a | 136.2 | 8a' | 136.2 |
| 9 | 30.1 | 9' | 30.1 |
| 10 | 30.1 | 10' | 30.1 |
| 2-OCH₃ | 55.6 | 2'-OCH₃ | 55.6 |
Table 4: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 501.1706 | 501.1702 |
Experimental Protocols
Isolation of this compound from Pholidota yunnanensis
The isolation of this compound was achieved through a multi-step extraction and chromatographic process:
-
Extraction: The air-dried whole plant of Pholidota yunnanensis (5 kg) was extracted three times with 95% ethanol at room temperature.
-
Solvent Partitioning: The concentrated ethanol extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate-soluble fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several fractions.
-
Further Purification: The fraction containing this compound was further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield the pure compound.
Spectroscopic Analysis
The structure of this compound was determined using a combination of spectroscopic techniques:
-
UV Spectroscopy: A UV-Vis spectrophotometer was used to record the ultraviolet spectrum in methanol.
-
IR Spectroscopy: The infrared spectrum was obtained using a Fourier-transform infrared spectrophotometer with KBr pellets.
-
NMR Spectroscopy: ¹H and ¹³C NMR, as well as 2D NMR (COSY, HSQC, HMBC) spectra, were recorded on a 500 MHz NMR spectrometer in deuterated methanol (CD₃OD). Chemical shifts are reported in ppm relative to the solvent signals.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to determine the exact mass and molecular formula of the compound.
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activity, most notably its apoptosis-inducing effects on non-small cell lung cancer cells. Research indicates that this compound mediates apoptosis through a p53-dependent pathway. This involves the accumulation of cellular p53 protein, which in turn leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2, and the upregulation of the pro-apoptotic protein BAX. Furthermore, this compound treatment has been shown to decrease the expression of survivin, an inhibitor of apoptosis. The activation of caspase-9 and caspase-3, along with the cleavage of poly (ADP-ribose) polymerase (PARP), are key events in the execution of apoptosis induced by this compound.
Apoptosis Signaling Pathway Induced by this compound
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and significant biological activities. The detailed spectroscopic and physicochemical data provided in this guide serve as a valuable resource for its identification and further investigation. The elucidation of its pro-apoptotic signaling pathway offers a foundation for future research into its potential as a therapeutic agent, particularly in the context of oncology. Further studies are warranted to explore its full pharmacological profile and potential for drug development.
References
Methodological & Application
Application Notes and Protocols for Determining Phoyunnanin E Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxicity of Phoyunnanin E, a bibenzyl compound isolated from Dendrobium venustum, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Additionally, this document outlines the known signaling pathway of this compound-induced apoptosis and presents available data on its cytotoxic effects.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in non-small cell lung cancer (NSCLC) cell lines. While a comprehensive list of IC50 values across a wide range of cancer cell lines is not extensively documented in publicly available literature, existing studies provide valuable insights into its potency.
| Cell Line | Compound | Key Findings |
| H460 (NSCLC) | This compound | A significant decrease in cell viability was observed at concentrations of 10 μM or more. The half-maximal inhibitory concentration (IC50) was found to be significantly lower than that of the conventional chemotherapy drugs, cisplatin and etoposide.[1] |
| H23 (NSCLC) | This compound | Treatment with this compound led to a significant increase in apoptotic cells.[1] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.[1][2] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][3] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Materials:
-
This compound
-
Target cancer cell lines (e.g., H460, H23)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
MTT Incubation:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light, until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in non-small cell lung cancer cells through the activation of the p53 pathway and the downregulation of survivin.[1][5] This leads to a cascade of events involving the Bcl-2 family of proteins and caspases, ultimately resulting in programmed cell death.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for MTT Assay
The following diagram illustrates the key steps involved in performing the MTT assay to determine the cytotoxicity of this compound.
Caption: Experimental workflow of the MTT cytotoxicity assay.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Diverse modulatory effects of bibenzyls from Dendrobium species on human immune cell responses under inflammatory conditions - MDC Repository [edoc.mdc-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phoyunnanin E Migration Analysis using Wound Healing Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoyunnanin E, a natural compound, has demonstrated notable anti-migratory effects, particularly in non-small cell lung cancer cells.[1][2] This has positioned it as a compound of interest for further investigation in cancer research and drug development. The primary mechanism of action involves the suppression of the epithelial-to-mesenchymal transition (EMT) and the downregulation of integrins αv and β3.[1][3] This, in turn, inhibits the FAK/Akt signaling pathway, a critical cascade in cell migration.[4]
The wound healing assay, also known as the scratch assay, is a straightforward and widely used in vitro method to study collective cell migration.[5][6] It is particularly well-suited for assessing the effects of compounds like this compound on the migratory capabilities of a cell population. This document provides detailed application notes and protocols for utilizing the wound healing assay to analyze the impact of this compound on cell migration.
Data Presentation: Quantitative Analysis of this compound's Effect on Cell Migration
The following tables summarize the quantitative data on the effect of this compound on the migration of various cell lines as determined by the wound healing assay.
Table 1: Effect of this compound on the Migration of Human Non-Small Cell Lung Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Time Point (hours) | Inhibition of Migration (%) vs. Control |
| H460 | 5 | 24 | Significant Inhibition |
| H460 | 10 | 24 | Significant Inhibition |
| H460 | 5 | 48 | Significant Inhibition |
| H460 | 10 | 48 | Significant Inhibition |
| H292 | 5 | 48 | Significant Inhibition |
| H292 | 10 | 48 | Significant Inhibition |
| A549 | 5 | 48 | Significant Inhibition |
| A549 | 10 | 48 | Significant Inhibition |
Data compiled from studies demonstrating the significant inhibition of cell migration across a wound space at non-toxic concentrations.[1]
Table 2: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Non-Cytotoxic Concentration Range (µM) |
| H292 | 1 - 10 |
| A549 | 1 - 20 |
| HaCaT (human keratinocyte) | 1 - 50 |
It is crucial to work within the non-cytotoxic concentration range to ensure that observed effects on migration are not due to cell death.[1]
Experimental Protocols
Wound Healing (Scratch) Assay Protocol
This protocol outlines the steps for performing a wound healing assay to assess the effect of this compound on cell migration.
Materials:
-
Cell line of interest (e.g., H460, H292, A549)
-
Complete cell culture medium
-
This compound stock solution
-
Sterile p200 or p1000 pipette tips[9]
-
Phosphate Buffered Saline (PBS)
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 70-80% confluence.
-
Trypsinize and count the cells.
-
Seed the cells into 6-well or 12-well plates at a density that will allow them to reach 90-100% confluence within 24 hours.[7] This needs to be optimized for each cell line.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
Creating the "Wound":
-
Once the cells form a confluent monolayer, carefully create a scratch in the center of each well using a sterile p200 or p1000 pipette tip.[9]
-
Apply consistent, gentle pressure to create a uniform, straight scratch. A perpendicular scratch can also be made to create a cross, providing more defined wound edges.[7]
-
-
Washing and Treatment:
-
Gently wash the wells with PBS to remove any detached cells and debris.[7]
-
Replace the PBS with a fresh complete medium containing the desired concentration of this compound (e.g., 5 µM, 10 µM) or a vehicle control (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all wells and non-toxic to the cells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture the first image of the scratch in each well (Time 0).
-
Use a phase-contrast microscope at low magnification (e.g., 4x or 10x) to visualize the entire width of the scratch.[7]
-
It is crucial to have reference points on the plate to ensure that the same field of view is imaged at each time point.
-
Continue to capture images at regular intervals (e.g., every 12, 24, and 48 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" in the images from each time point.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at Time 0 using the following formula: % Wound Closure = [ (Area at T₀ - Area at Tₓ) / Area at T₀ ] * 100 Where T₀ is Time 0 and Tₓ is the specific time point.
-
The rate of cell migration can also be determined by plotting the wound area against time.[10]
-
Western Blot Analysis of Key Signaling Proteins
To investigate the molecular mechanism of this compound, a Western blot analysis can be performed to assess the expression and phosphorylation status of key proteins in the FAK/Akt signaling pathway.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treating the cells with this compound for the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the following proteins:
-
Integrin αv
-
Integrin β3
-
Phospho-FAK (Tyr397)
-
Total FAK
-
Phospho-Akt (Ser473)
-
Total Akt
-
Rac1, Cdc42, RhoA (for GTPase activity assays)
-
EMT markers: N-cadherin, Vimentin, Snail, Slug
-
Loading control: GAPDH or β-actin
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target proteins to the loading control. For phosphorylated proteins, normalize to the total protein levels.
-
Visualizations
Signaling Pathway of this compound in Inhibiting Cell Migration
References
- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
- 6. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.virginia.edu [med.virginia.edu]
- 8. Wound healing migration assay (Scratch assay) [protocols.io]
- 9. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 10. ibidi.com [ibidi.com]
Application Notes and Protocols for Transwell Invasion Assay Using Phoyunnanin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Phoyunnanin E in a Transwell invasion assay to assess its anti-invasive properties against non-small cell lung cancer (NSCLC) cells. The information presented is based on published research and is intended to guide researchers in setting up and interpreting their experiments.
Introduction
This compound, a natural compound, has demonstrated significant potential as an anti-metastatic agent. It has been shown to inhibit the invasion of cancer cells, a critical step in the metastatic cascade. The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells through an extracellular matrix (ECM) barrier, mimicking the process of tissue invasion. This document outlines the protocol for evaluating the dose-dependent inhibitory effect of this compound on the invasion of NSCLC cell lines.
Mechanism of Action
This compound exerts its anti-invasive effects through a multi-faceted mechanism primarily targeting the Focal Adhesion Kinase (FAK)/Protein Kinase B (AKT) signaling pathway.[1] This inhibition leads to the suppression of Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer cell motility and invasion.[1] Specifically, this compound has been observed to:
-
Suppress the FAK/AKT Signaling Pathway: It reduces the phosphorylation of FAK and AKT, key kinases that regulate cell migration, proliferation, and survival.[1]
-
Downregulate Integrins: The expression of integrins αv and β3, which are crucial for cell adhesion to the extracellular matrix and initiating invasion, is significantly decreased.[1]
-
Inhibit EMT: this compound treatment leads to a reduction in the expression of mesenchymal markers such as N-cadherin, vimentin, snail, and slug.[1]
-
Reduce Downstream Effectors: The activity of downstream signaling molecules like Rac-GTP and Cdc42, which are involved in cytoskeleton rearrangement and cell motility, is diminished.[1]
-
Induce Apoptosis: In addition to its anti-invasive effects, this compound can induce programmed cell death (apoptosis) in cancer cells through a p53-dependent pathway.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the invasion of various non-small cell lung cancer cell lines. The data is derived from graphical representations in published studies and presented as an estimated percentage of invasion relative to the untreated control.
Table 1: Effect of this compound on H460 Cell Invasion
| Concentration (µM) | Estimated Invasion (% of Control) |
| 0 (Control) | 100% |
| 1 | ~80% |
| 5 | ~50% |
| 10 | ~30% |
Table 2: Effect of this compound on H292 Cell Invasion
| Concentration (µM) | Estimated Invasion (% of Control) |
| 0 (Control) | 100% |
| 1 | ~75% |
| 5 | ~45% |
| 10 | ~25% |
Table 3: Effect of this compound on A549 Cell Invasion
| Concentration (µM) | Estimated Invasion (% of Control) |
| 0 (Control) | 100% |
| 1 | ~85% |
| 5 | ~60% |
| 10 | ~40% |
Experimental Protocols
This section provides a detailed methodology for conducting a Transwell invasion assay to evaluate the effect of this compound.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Non-small cell lung cancer cell lines (e.g., H460, H292, A549)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel™ Basement Membrane Matrix
-
Serum-free cell culture medium
-
Crystal Violet staining solution
-
Cotton swabs
-
Inverted microscope
-
Cell culture incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: Workflow of the Transwell Invasion Assay with this compound.
Step-by-Step Protocol
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel™ on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel™ with cold, serum-free medium to the desired concentration (typically 1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel™ solution to the upper chamber of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture NSCLC cells in complete medium until they reach 70-80% confluency.
-
The day before the assay, replace the complete medium with serum-free medium and incubate for 12-24 hours to serum-starve the cells.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully place the Matrigel-coated Transwell inserts into the wells, avoiding air bubbles between the insert and the medium.
-
Add 200 µL of the cell suspension (2 x 10⁴ cells) to the upper chamber of each insert.
-
Add this compound at various final concentrations (e.g., 1, 5, 10 µM) to the upper chamber. Include a vehicle control (DMSO) for comparison.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time may need to be optimized depending on the cell line's invasive capacity.
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently wipe the inside of the insert to remove the non-invading cells and the Matrigel layer.
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Using an inverted microscope, count the number of stained cells in at least five random fields of view for each insert.
-
Calculate the average number of invading cells per field. The percentage of invasion can be calculated relative to the vehicle control.
-
Signaling Pathways
This compound-Mediated Inhibition of the FAK/AKT Pathway
Caption: this compound inhibits invasion via the FAK/AKT pathway.
General Role of MAPK/ERK Pathway in Cancer Cell Invasion
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers, contributing to increased invasion and metastasis. While the direct effect of this compound on this pathway has not been fully elucidated in the context of invasion, targeting this pathway remains a key strategy in anti-cancer drug development.
References
Application Notes and Protocols: Detection of Apoptosis Induced by Phoyunnanin E using Annexin V/PI Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoyunnanin E, a compound isolated from the orchid Dendrobium venustum, has demonstrated significant potential as an anticancer agent by inducing apoptosis in cancer cells.[1] This document provides a detailed guide for utilizing Annexin V/Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound. Annexin V/PI staining is a widely used and reliable method for detecting the early and late stages of apoptosis.[2]
Principles of Annexin V/PI Staining: In healthy, viable cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane.[2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label early apoptotic cells.[2][3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes.[2] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[2] This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[2]
Mechanism of this compound-Induced Apoptosis
This compound triggers apoptosis in non-small cell lung cancer cells through a p53-dependent pathway.[1][4] Treatment with this compound leads to an accumulation of p53, a tumor suppressor protein.[1][4] This, in turn, downregulates the expression of the anti-apoptotic proteins Mcl-1 and Bcl-2, while upregulating the pro-apoptotic protein Bax.[4][5] Furthermore, this compound suppresses the expression of survivin, an inhibitor of apoptosis protein.[1][4] This cascade of events leads to the activation of caspase-9 and caspase-3, key executioner caspases that drive the apoptotic process.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data on apoptosis induction by this compound in non-small cell lung cancer cell lines, as determined by Annexin V/PI staining and flow cytometry.
Table 1: Apoptosis in H460 Cells Treated with this compound for 24 hours [4]
| This compound Concentration (µM) | % Annexin V Positive Cells (Early Apoptosis) | % Annexin V/PI Positive Cells (Late Apoptosis/Necrosis) | Total % Apoptotic Cells |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 10 | 10.3 | 3.2 | 13.5 |
| 25 | 35.8 | 8.7 | 44.5 |
| 50 | 68.4 | 11.2 | 79.6 |
Table 2: Apoptosis in H23 Cells Treated with this compound for 24 hours [4]
| This compound Concentration (µM) | % Annexin V Positive Cells (Early Apoptosis) | % Annexin V/PI Positive Cells (Late Apoptosis/Necrosis) | Total % Apoptotic Cells |
| 0 (Control) | 1.8 | 1.1 | 2.9 |
| 10 | 8.9 | 2.5 | 11.4 |
| 25 | 29.7 | 6.4 | 36.1 |
| 50 | 55.1 | 9.8 | 64.9 |
Experimental Protocols
This section provides a detailed methodology for assessing apoptosis in cells treated with this compound using Annexin V/PI staining followed by flow cytometry.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[6]
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed the desired cell line (e.g., H460 or H23) in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
-
Cell Harvesting:
-
For adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.[3]
-
For suspension cells: Collect the cells directly from the culture flask.[3]
-
Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[3]
-
Discard the supernatant.
-
-
Cell Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3][6]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[6]
-
Add 5 µL of Propidium Iodide to the cell suspension.[6]
-
Gently vortex the tube to mix.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[6]
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and quadrants.
-
Acquire data for a sufficient number of events (e.g., 10,000 cells) for each sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells[6]
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells[6]
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V/PI staining.
References
- 1. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Phoyunnanin E Treatment on H460 and A549 Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Phoyunnanin E, a natural compound, on the human non-small cell lung cancer (NSCLC) cell lines H460 and A549. The protocols outlined below detail the experimental procedures to replicate and build upon the existing findings regarding this compound's anti-cancer properties, including its impact on cell viability, apoptosis, and cell migration.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on H460 and A549 cell lines based on published research.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Duration | IC50 Value | Non-Toxic Concentrations |
| H460 | 24 hours | Not explicitly determined; significant toxicity not observed at 5 and 10 µM.[1] | ≤ 10 µM[1] |
| A549 | 24 hours | Not explicitly determined; significant toxicity not observed at 5 and 10 µM.[1] | ≤ 20 µM[1] |
Table 2: Effects of this compound on Cell Migration and Invasion
| Cell Line | Assay | Concentration (µM) | Treatment Duration | Result |
| H460 | Wound Healing | 5, 10 | 48 hours | Significant inhibition of cell migration.[1] |
| H460 | Transwell Invasion | 1, 5, 10 | 48 hours | Dose-dependent decrease in the number of invading cells.[1] |
| A549 | Wound Healing | 5, 10 | 48 hours | Significant inhibition of cell migration.[2] |
| A549 | Transwell Invasion | 1, 5, 10 | 48 hours | Dose-dependent decrease in the number of invading cells.[1][3] |
Table 3: Apoptotic Effects of this compound
| Cell Line | Assay | Concentration (µM) | Treatment Duration | Result |
| H460 | Hoechst 33342/PI Staining | 50-100 | 24 hours | Significant increase in apoptotic cells (condensed/fragmented nuclei).[1] |
| A549 | Hoechst 33342/PI Staining | 50-100 | 24 hours | Significant increase in apoptotic cells (condensed/fragmented nuclei).[1] |
Table 4: Effect of this compound on Protein Expression in H460 Cells
| Protein Target | Pathway | Concentration (µM) | Treatment Duration | Change in Expression |
| N-cadherin | EMT | 5, 10 | 48 hours | Decreased |
| Vimentin | EMT | 5, 10 | 48 hours | Decreased |
| Snail | EMT | 5, 10 | 48 hours | Decreased |
| Slug | EMT | 10 | 48 hours | Decreased |
| E-cadherin | EMT | 5, 10 | 48 hours | Increased |
| Integrin αv | Cell Adhesion/Migration | 5, 10 | 48 hours | Decreased |
| Integrin β3 | Cell Adhesion/Migration | 5, 10 | 48 hours | Decreased |
| p-FAK | FAK/Akt Signaling | 5, 10 | Not Specified | Decreased |
| p-Akt | FAK/Akt Signaling | 5, 10 | Not Specified | Decreased |
| p53 | Apoptosis | Not Specified | Not Specified | Increased |
| BAX | Apoptosis | Not Specified | Not Specified | Increased |
| MCL1 | Apoptosis | Not Specified | Not Specified | Decreased |
| BCL2 | Apoptosis | Not Specified | Not Specified | Decreased |
| Survivin | Apoptosis | Not Specified | Not Specified | Decreased |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows.
Figure 1: this compound's inhibitory effect on EMT markers.
References
Phoyunnanin E: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoyunnanin E, a compound isolated from the orchid Dendrobium venustum, has demonstrated significant potential as an anticancer agent. This document provides detailed application notes and protocols for the preparation and use of this compound in various cell-based assays. The information compiled is based on preclinical studies investigating its mechanism of action, efficacy, and cellular targets, primarily in non-small cell lung cancer (NSCLC) cell lines.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from preclinical studies. It is important to note that while specific IC50 values are not extensively reported in the currently available literature, studies have established effective and non-toxic concentrations for specific cell lines.
| Cell Line | Assay Type | Concentration/IC50 | Duration | Effect |
| H460 (NSCLC) | Cytotoxicity (MTT Assay) | IC50 < Cisplatin and Etoposide[1] | 24 hours | Potent cytotoxicity[1] |
| Apoptosis Induction | 10-50 µM | 24 hours | Significant induction of apoptosis[1] | |
| Cell Migration | 5 and 10 µM | 48 hours | Inhibition of cell migration | |
| Cell Invasion | 1-10 µM | 48 hours | Dose-dependent decrease in invasion[2] | |
| H23 (NSCLC) | Apoptosis Induction | up to 50 µM | Not Specified | Induction of apoptosis[1][2] |
| H292 (NSCLC) | Cytotoxicity | Non-toxic up to 10 µM[2] | Not Specified | - |
| Cell Migration | 1, 5, and 10 µM[3] | 24 and 48 hours | Inhibition of cell migration[3] | |
| Cell Invasion | 1-10 µM | 48 hours | Dose-dependent decrease in invasion[2] | |
| A549 (NSCLC) | Cytotoxicity | Non-toxic up to 20 µM[2] | Not Specified | - |
| Cell Migration | 1, 5, and 10 µM[3] | 24 and 48 hours | Inhibition of cell migration[3] | |
| Cell Invasion | 1-10 µM | 48 hours | Dose-dependent decrease in invasion[2] | |
| HaCaT (Keratinocyte) | Cytotoxicity | Non-toxic up to 50 µM[2] | Not Specified | - |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on standard laboratory practice for similar compounds, this compound is presumed to be soluble in DMSO.
-
To prepare a 10 mM stock solution, weigh an appropriate amount of this compound powder and dissolve it in the corresponding volume of DMSO. For example, if the molecular weight of this compound is 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term use.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO in your experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium alone (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay for Cell Migration
Materials:
-
6-well or 12-well cell culture plates
-
Complete cell culture medium and serum-free medium
-
This compound stock solution
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with serum-free medium containing different concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch width.
Transwell Invasion Assay
Materials:
-
24-well Transwell inserts (8 µm pore size) coated with Matrigel
-
Serum-free medium and complete medium with fetal bovine serum (FBS)
-
This compound stock solution
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Protocol:
-
Rehydrate the Matrigel-coated Transwell inserts according to the manufacturer's instructions.
-
Seed cells (e.g., 5 x 10⁴ cells) in the upper chamber of the inserts in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add complete medium with FBS (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the number of invaded cells in several fields of view under a microscope.
Western Blot Analysis
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, p-FAK, FAK, p-Akt, Akt, Snail, Slug, E-cadherin, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation in cell-based assays.
References
- 1. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]
- 2. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Long-Term Stability of Phoyunnanin E in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoyunnanin E is a bioactive compound with demonstrated potential in cancer research, notably through its pro-apoptotic and anti-migratory effects in non-small cell lung cancer cells. As with any compound intended for biological screening or as a pharmaceutical lead, a thorough understanding of its stability in common laboratory solvents is critical. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of compounds for high-throughput screening and in vitro assays. However, the chemical stability of compounds in DMSO can be influenced by several factors over time, potentially leading to a loss of potency, inaccurate experimental results, and the formation of degradation products with unintended biological activities.
These application notes provide a comprehensive framework for assessing the long-term stability of this compound in DMSO. The protocols outlined below are designed to be adaptable and can serve as a starting point for establishing the optimal storage conditions and shelf-life of this compound solutions.
Factors Influencing Compound Stability in DMSO
Several environmental and handling factors can affect the stability of a compound dissolved in DMSO. Key considerations include:
-
Water Content: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. The presence of water can facilitate the hydrolysis of susceptible functional groups within a compound's structure. Studies have shown that water is a more significant contributor to compound degradation in DMSO than oxygen.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Conversely, storing DMSO stock solutions at low temperatures (e.g., -20°C or -80°C) is a common practice to mitigate degradation over the long term.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce atmospheric moisture and potentially lead to the degradation of sensitive compounds. However, studies have indicated that for many compounds, a limited number of freeze-thaw cycles do not result in significant compound loss.[1][2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.
-
Light Exposure: Photolabile compounds can degrade when exposed to light. It is generally good practice to store stock solutions in amber vials or otherwise protected from light.
Experimental Protocols for Stability Assessment
The following protocols describe methods to evaluate the stability of this compound in DMSO under various conditions. The primary analytical method recommended is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Mass Spectrometry (LC-MS) for its ability to separate the parent compound from potential degradants and provide quantitative data.
Materials and Equipment
-
This compound (solid, high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HPLC or UPLC system with a UV-Vis or PDA detector and/or a Mass Spectrometer
-
C18 analytical column (or other suitable stationary phase)
-
Appropriate HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)
-
Autosampler vials (amber, if compound is light-sensitive)
-
Precision balance
-
Calibrated pipettes
-
Incubators or ovens for controlled temperature studies
-
Freezers (-20°C and -80°C)
Protocol 1: Long-Term Stability at Different Temperatures
Objective: To determine the degradation rate of this compound in DMSO over an extended period at various storage temperatures.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into multiple small-volume aliquots in autosampler vials to avoid repeated freeze-thaw cycles of the main stock.
-
Storage Conditions: Store the aliquots at a minimum of three different temperatures:
-
Room Temperature (~25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep Frozen (-80°C)
-
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze three of the freshly prepared aliquots using a validated HPLC/LC-MS method. This will serve as the baseline (100% initial concentration).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks, and 6 months), retrieve three aliquots from each storage temperature.
-
Sample Analysis: Allow the frozen samples to thaw completely at room temperature. Analyze all samples using the same HPLC/LC-MS method as the T=0 samples.
-
Data Analysis:
-
Calculate the peak area of the this compound peak at each time point.
-
Determine the percentage of this compound remaining relative to the T=0 average peak area.
-
Monitor chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Freeze-Thaw Stability
Objective: To assess the stability of this compound in DMSO when subjected to multiple freeze-thaw cycles.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Initial Analysis (Cycle 0): Analyze an aliquot of the freshly prepared stock solution to establish the initial concentration.
-
Freeze-Thaw Cycles:
-
Store the main stock solution at -20°C or -80°C for at least 12 hours.
-
Thaw the sample at room temperature until it is completely liquid.
-
After thawing, take an aliquot for analysis (Cycle 1).
-
Repeat this freeze-thaw process for a desired number of cycles (e.g., 3, 5, and 10 cycles).
-
-
Data Analysis: Compare the peak area of this compound after each freeze-thaw cycle to the initial peak area to determine the percentage of degradation.
Data Presentation
Quantitative data from the stability studies should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: Long-Term Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Initial Concentration (mM) | % Remaining (1 Week) | % Remaining (4 Weeks) | % Remaining (12 Weeks) | % Remaining (6 Months) |
| Room Temp (~25°C) | 10 | ||||
| 4°C | 10 | ||||
| -20°C | 10 | ||||
| -80°C | 10 |
Table 2: Freeze-Thaw Stability of this compound in DMSO
| Storage Temperature | Initial Concentration (mM) | % Remaining (Cycle 1) | % Remaining (Cycle 3) | % Remaining (Cycle 5) | % Remaining (Cycle 10) |
| -20°C | 10 | ||||
| -80°C | 10 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the stability of this compound.
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Signaling Pathway of this compound in Non-Small Cell Lung Cancer
This compound has been shown to induce apoptosis and inhibit migration in non-small cell lung cancer cells through multiple signaling pathways.[1][2][3][4]
Caption: Signaling pathways modulated by this compound in cancer cells.
Conclusion
While specific public data on the long-term stability of this compound in DMSO is not available, the protocols and principles outlined in these application notes provide a robust framework for researchers to conduct their own stability studies. A systematic evaluation of this compound's stability is an essential prerequisite for its reliable use in biological research and for advancing its potential as a therapeutic agent. By carefully controlling for factors such as temperature, water content, and freeze-thaw cycles, researchers can ensure the integrity of their stock solutions and the validity of their experimental outcomes.
References
- 1. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phoyunnanin E Concentration for Migration Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Phoyunnanin E for cell migration assays. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of quantitative data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell migration?
A1: this compound is a natural compound isolated from Dendrobium venustum. Its primary mechanism in inhibiting cell migration involves the suppression of the Epithelial-to-Mesenchymal Transition (EMT), a process that enhances the migratory and invasive capabilities of cancer cells. This compound achieves this by downregulating key EMT markers such as N-cadherin, vimentin, slug, and snail.[1]
Q2: What is a recommended starting concentration range for this compound in a migration assay?
A2: For non-small cell lung cancer (NSCLC) cell lines such as H460, H292, and A549, a non-toxic and effective concentration range for inhibiting cell migration is between 5 µM and 10 µM.[1] It is always recommended to perform a preliminary cytotoxicity assay to determine the optimal non-toxic concentration for your specific cell line.
Q3: How does this compound affect signaling pathways related to cell migration?
A3: this compound has been shown to suppress the FAK/Akt signaling pathway. It reduces the levels of phosphorylated Focal Adhesion Kinase (p-FAK) and phosphorylated Akt (p-Akt), which are crucial for cell migration.[1] Additionally, it decreases the cellular levels of integrin αv and integrin β3, which are often upregulated in highly metastatic tumor cells.[1]
Q4: Is this compound cytotoxic?
A4: this compound exhibits cytotoxic effects at higher concentrations. For instance, in H460 lung cancer cells, significant cytotoxicity is observed at concentrations ranging from 50 to 100 μM. However, at concentrations of 5 and 10 μM, which are effective for inhibiting migration, it is considered non-toxic to H460, H292, and A549 cells.[1] A cytotoxicity assay is essential to establish the sub-toxic concentration range for your experiments.
Q5: What types of migration assays are suitable for testing this compound?
A5: Both the wound healing (or scratch) assay and the Boyden chamber (or Transwell) assay are suitable for evaluating the effect of this compound on cell migration.[1] The choice of assay may depend on the specific research question and the cell type being studied.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration in migration assays.
Boyden Chamber / Transwell Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background migration in negative control | Serum in the medium is acting as a chemoattractant. Cell seeding density is too high. Incubation time is too long. | Serum-starve cells for 12-24 hours before the assay. Use serum-free medium in the upper chamber. Optimize cell seeding density through a titration experiment. Conduct a time-course experiment to determine the optimal incubation period. |
| Low or no cell migration towards the chemoattractant | The concentration of the chemoattractant is suboptimal. The pore size of the Transwell membrane is incorrect for the cell type. Air bubbles are trapped under the insert. | Perform a dose-response curve for the chemoattractant. Ensure the pore size is appropriate for your cells (e.g., 8 µm for many cancer cell lines). Carefully check for and remove any air bubbles when placing the insert into the well. |
| High variability between replicate wells | Inconsistent cell seeding. Uneven coating of the membrane (if applicable). Pipetting errors. | Ensure a homogenous cell suspension before seeding. Apply the coating material evenly and allow it to dry completely. Use calibrated pipettes and consistent technique. |
| This compound appears to be cytotoxic at the tested concentration | The concentration is too high for the specific cell line. The solvent (e.g., DMSO) concentration is too high. | Perform a thorough cytotoxicity assay (e.g., MTT) to determine the IC50 and select a concentration well below this value. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
Wound Healing / Scratch Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent scratch width | Manual scratching with a pipette tip can lead to variability. | Use a dedicated scratch assay tool or a consistent method to create uniform wounds. |
| Uneven cell migration front | The cell monolayer was not fully confluent before scratching. Debris from the scratch is interfering with migration. | Ensure the cell monolayer is 100% confluent before creating the scratch. Gently wash the wells with serum-free medium immediately after scratching to remove cellular debris. |
| Cell proliferation is confounding migration results | The presence of serum or growth factors in the medium is promoting cell division. | Use serum-free or low-serum (e.g., 0.5-1%) medium during the assay to minimize cell proliferation. |
| Wound does not close even in the control group | Cells have poor migratory capacity. The incubation time is too short. | Use a different cell line with higher migratory potential if possible. Extend the incubation time and monitor wound closure at multiple time points. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the non-toxic concentration range of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a culture medium. It is recommended to start with a broad concentration range (e.g., 1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24 to 48 hours, corresponding to the duration of your planned migration assay.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Boyden Chamber (Transwell) Migration Assay
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the experiment, replace the medium with a serum-free medium and incubate for 12-24 hours.
-
Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in a serum-free medium containing various concentrations of this compound (determined from the cytotoxicity assay) or a vehicle control. Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for your cell line (e.g., 12-24 hours).
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative such as methanol or 4% paraformaldehyde. Stain the cells with a solution like 0.5% crystal violet.
-
Quantification: Wash the inserts to remove excess stain and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to 100% confluency.
-
Serum Starvation: Once confluent, replace the growth medium with a low-serum (0.5-1%) or serum-free medium and incubate for 12-24 hours.
-
Creating the Scratch: Using a sterile p200 pipette tip or a dedicated scratch tool, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with serum-free medium to remove any detached cells and debris.
-
Treatment: Add fresh low-serum or serum-free medium containing different concentrations of this compound or a vehicle control to the respective wells.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Imaging (Time X): Capture images of the same marked fields at regular intervals (e.g., 12, 24, 48 hours) to monitor the closure of the scratch.
-
Data Analysis: Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time relative to the initial scratch width.
Data and Signaling Pathways
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on studies with non-small cell lung cancer (NSCLC) cell lines.
Table 1: Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | Assay Duration | IC50 (µM) | Non-toxic Concentration Range (µM) |
| H460 | 24 hours | > 50 | ≤ 20 |
| H292 | 24 hours | > 50 | ≤ 10 |
| A549 | 24 hours | > 50 | ≤ 20 |
Data derived from studies showing significant cytotoxicity at 50-100 µM for H460 cells and no significant cytotoxicity at the indicated ranges for all three cell lines.[1]
Table 2: Effective Concentrations of this compound for Migration Inhibition
| Cell Line | Assay Type | Effective Concentration (µM) | Observation |
| H460 | Wound Healing | 5 and 10 | Significant inhibition of cell migration.[1] |
| H292 | Wound Healing | 5 and 10 | Significant inhibition of cell migration.[1] |
| A549 | Wound Healing | 5 and 10 | Significant inhibition of cell migration.[1] |
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Troubleshooting Phoyunnanin E Solubility in Media
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Phoyunnanin E in their experimental media. The following information provides a comprehensive overview of troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a phytochemical that, like many naturally derived compounds, can exhibit poor aqueous solubility. This characteristic can lead to precipitation in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes. Understanding and addressing these solubility issues is critical for obtaining meaningful data.
Q2: What are the initial steps I should take if I observe precipitation of this compound in my cell culture medium?
If you observe precipitation, it is likely that the concentration of this compound has exceeded its solubility limit in the aqueous environment of the cell culture medium. The initial troubleshooting steps should focus on the preparation of the stock solution and the method of its dilution into the media.[1][2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many poorly water-soluble compounds, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[1][2][3] It is a powerful, polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[4] However, it is crucial to use high-purity, sterile DMSO to avoid introducing contaminants into your cell cultures.
Q4: How can I avoid precipitation when diluting my DMSO stock solution into the cell culture medium?
Directly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to "crash out" or precipitate. To avoid this, a serial dilution approach is recommended.[2] This involves performing one or more intermediate dilution steps in pre-warmed media to gradually decrease the DMSO concentration.[2] Additionally, adding the stock solution dropwise while gently agitating the medium can improve mixing and prevent localized high concentrations that lead to precipitation.[3]
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
High concentrations of DMSO can be toxic to cells.[5] Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being preferable for most cell lines to minimize any potential off-target effects.[2][3][6] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
Issue: Precipitate Forms Immediately Upon Adding this compound Stock to Media
This is a common problem when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous solution where its solubility is low.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm syringe filter (DMSO-compatible)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution in a 37-50°C water bath for 5-10 minutes and vortex again.[1] Visually inspect the solution to ensure no particles remain.
-
Sterilization: Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter to ensure sterility.[1]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]
Protocol 2: General Solubility Assessment
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound-DMSO stock solution
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Incubator (37°C)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound-DMSO stock solution in pre-warmed cell culture medium in sterile microcentrifuge tubes. Aim for a range of final concentrations that you plan to use in your experiments.
-
Incubation: Incubate the tubes at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).[7]
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation.
-
Microscopic Examination: Place a small drop of each solution onto a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
Determine Approximate Solubility: The highest concentration that remains clear of any visible precipitate can be considered the approximate kinetic solubility under your experimental conditions.
Data Presentation
Table 1: Common Solvents for Poorly Soluble Compounds
| Solvent | Polarity | Notes |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Excellent for high-concentration stocks; can be cytotoxic at high concentrations.[1][4] |
| Ethanol | Polar protic | Good alternative to DMSO; can be more toxic to some cell lines.[1] |
| Methanol | Polar protic | Less common for cell culture due to higher volatility and toxicity.[1] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Can be used, but solvent controls are crucial.[8] |
| Polyethylene glycol (PEG) | Polar | Can act as a co-solvent to improve solubility.[4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emulatebio.com [emulatebio.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phoyunnanin E in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phoyunnanin E. The information provided is designed to address common challenges, particularly the issue of precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your cell culture experiments can lead to inaccurate and irreproducible results. The following guide provides a systematic approach to identifying and resolving this issue.
Visual Identification of Precipitation
Compound precipitation can manifest in several ways within your cell culture vessels:
-
Visible Particles: You may observe distinct crystalline or amorphous solid particles.
-
Cloudiness or Turbidity: The cell culture medium may appear hazy or cloudy, indicating the presence of fine, suspended particles.[1]
-
Color Change: If the compound is colored, its precipitation might alter the appearance of the medium.[1]
It is crucial to differentiate compound precipitation from microbial contamination. Microbial growth often leads to a rapid pH change (indicated by the phenol red indicator in the medium) and the presence of motile organisms visible under high magnification.[1]
Common Causes and Solutions
The primary reasons for this compound precipitation are related to its physicochemical properties and handling.
| Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many complex organic molecules, is likely hydrophobic and has low solubility in aqueous solutions like cell culture media. |
| High Final Concentration | Exceeding the solubility limit of this compound in the cell culture medium will cause it to precipitate out of solution. |
| Solvent Shock | Rapid dilution of a concentrated this compound stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" due to the sudden change in solvent polarity.[1] |
| Temperature Fluctuations | Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of the compound.[1] |
| Media Components | Interactions with salts, proteins, and other components in the cell culture medium can reduce the solubility of this compound. |
| pH of the Medium | The pH of the culture medium can influence the charge state and, consequently, the solubility of the compound. |
Quantitative Data Summary: Solubility of a Structurally Related Compound
| Solvent | Approximate Solubility of Phenanthrene | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Cayman Chemical |
| Ethanol | ~20 mg/mL | Cayman Chemical |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | Cayman Chemical |
Experimental Protocols
Adhering to a meticulous protocol for the preparation and use of this compound is critical to prevent precipitation and ensure experimental success.
Preparation of this compound Stock Solution
-
Solvent Selection: Due to its likely hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
-
Stock Concentration: Aim for a stock solution concentration that is at least 1000 times higher than the final desired concentration in your cell culture. This minimizes the final DMSO concentration, which should ideally be kept at or below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[2]
-
Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Gently vortex or sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect it from light and repeated freeze-thaw cycles.
Addition of this compound to Cell Culture Medium
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Step-wise Dilution: To avoid "solvent shock," perform a serial dilution of the DMSO stock solution in pre-warmed culture medium. For example, make an intermediate dilution of 1:10 or 1:100 in the medium before preparing the final working concentration.
-
Gradual Addition: Add the this compound stock solution (or intermediate dilution) dropwise to the cell culture medium while gently swirling the flask or plate. This gradual introduction allows for better mixing and reduces the likelihood of localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to your specific cell line. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Frequently Asked Questions (FAQs)
Q1: I've followed the protocol, but I still see a precipitate. What should I do?
A1: If precipitation persists, consider the following:
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your specific cell culture medium. Try a lower final concentration.
-
Use a Co-solvent: In some cases, a mixture of solvents can improve solubility. However, this requires careful validation to ensure the co-solvent is not toxic to your cells.
-
Incorporate Solubilizing Agents: The use of cyclodextrins or other solubilizing agents in the culture medium can help maintain the compound's solubility.
Q2: Can I heat the stock solution to dissolve the this compound?
A2: Gentle warming can be used to aid in the initial dissolution of the stock solution in DMSO. However, avoid excessive heating as it may degrade the compound. Always allow the solution to return to room temperature before adding it to the cell culture medium.
Q3: How can I be sure that the this compound is active in my experiments if I am using such a low concentration?
A3: It is essential to perform dose-response experiments to determine the effective concentration range of this compound for your specific cell line and assay. Even at low micromolar or nanomolar concentrations, a soluble compound can exert its biological effects.
Q4: What is the mechanism of action of this compound?
A4: this compound has been shown to induce apoptosis (programmed cell death) in non-small cell lung cancer cells through a p53-dependent pathway. It leads to the accumulation of the p53 protein, which in turn upregulates pro-apoptotic proteins like BAX and downregulates anti-apoptotic proteins such as MCL1 and BCL2. This ultimately results in the activation of caspases and the execution of apoptosis.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
This compound-Induced p53-Dependent Apoptosis Signaling Pathway
Caption: p53-dependent apoptosis pathway induced by this compound.
References
minimizing cytotoxicity of Phoyunnanin E in non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of Phoyunnanin E in non-cancerous cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound in non-cancerous versus cancerous cell lines?
A1: this compound has demonstrated selective cytotoxicity, showing higher potency against cancer cells compared to non-cancerous cells. For instance, studies have shown that concentrations of this compound that are non-toxic to human keratinocyte HaCaT cells are effective in inhibiting the migratory activity of various human lung cancer cell lines.[1][2] However, comprehensive data across a wide range of non-cancerous cell lines is still limited, highlighting the need for thorough in-house evaluation.
Q2: What are the primary mechanisms of this compound's anti-cancer activity?
A2: this compound exerts its anti-cancer effects through multiple pathways. It is known to induce apoptosis in non-small cell lung cancer cells through a p53-dependent mechanism.[3] This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of anti-apoptotic proteins like MCL1 and BCL2.[3] Furthermore, this compound can suppress the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by decreasing the levels of integrin αv and β3, as well as key EMT markers like N-cadherin, vimentin, slug, and snail.[1][2]
Q3: Are there general strategies to reduce the cytotoxicity of natural compounds like this compound in normal cells?
A3: Yes, several strategies can be employed to minimize the off-target toxicity of natural anti-cancer compounds. These broadly fall into two categories:
-
Combination Therapy: Co-administering the compound with a cytoprotective agent can shield normal cells from damage.
-
Targeted Drug Delivery: Encapsulating the compound in a nanoparticle-based drug delivery system can enhance its delivery to tumor tissues while minimizing exposure to healthy tissues.
Q4: What types of drug delivery systems could be suitable for this compound?
A4: Given that many natural compounds are hydrophobic, delivery systems that can effectively encapsulate such molecules are promising.[4] Options to consider for this compound could include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs.
-
Polymeric Nanoparticles: These are solid colloidal particles that can be tailored to control drug release.
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are well-suited for delivering hydrophobic drugs.[5]
The choice of delivery system will depend on the specific experimental goals and the physicochemical properties of the final formulation.
Q5: Can combination therapy with other agents help in reducing this compound's toxicity?
A5: While specific combination therapies to reduce this compound's toxicity have not been extensively studied, it is a plausible strategy. Combining this compound with antioxidants or other cytoprotective agents could potentially mitigate off-target effects.[6][7] The selection of a suitable agent would require preliminary screening to ensure it does not interfere with the anti-cancer efficacy of this compound.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
-
Possible Cause 1: Inappropriate Solvent or Vehicle Concentration.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to the specific non-cancerous cell line. Run a vehicle-only control to determine the solvent's toxicity threshold.
-
-
Possible Cause 2: Cell Line Hypersensitivity.
-
Solution: The specific non-cancerous cell line being used may be particularly sensitive to this compound. It is crucial to determine the IC50 value of this compound in your specific non-cancerous cell line and compare it to the IC50 values in your target cancer cell lines to establish a therapeutic window.
-
-
Possible Cause 3: Extended Exposure Time.
-
Solution: Reduce the incubation time of this compound with the non-cancerous cells. A time-course experiment can help identify a duration where anti-cancer effects are observed with minimal toxicity to normal cells.
-
Issue 2: Inconsistent IC50 Values for this compound Across Experiments
-
Possible Cause 1: Variability in Cell Seeding Density.
-
Solution: The cytotoxic effects of some compounds can be density-dependent.[8] Standardize the cell seeding density for all experiments to ensure reproducibility.
-
-
Possible Cause 2: Inconsistent Drug Preparation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment and use a consistent dilution method. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Assay-Dependent Variability.
-
Solution: Different cytotoxicity assays (e.g., MTT, LDH, Real-Time Glo) can yield different IC50 values due to their distinct underlying principles. Use a consistent assay method for all comparative studies.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | Non-Toxic Concentration Range (µM) | Reference |
| H460 | Human Non-Small Cell Lung Cancer | - | [1][2] |
| H292 | Human Non-Small Cell Lung Cancer | 1 - 10 | [1] |
| A549 | Human Non-Small Cell Lung Cancer | 1 - 20 | [1] |
| HaCaT | Human Keratinocyte (Non-cancerous) | 1 - 50 | [1] |
Note: The "Non-Toxic Concentration Range" refers to concentrations that did not show significant cytotoxicity in the cited studies. Researchers should determine the precise IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound in cancer cells.
Caption: Experimental workflow for mitigating this compound cytotoxicity.
References
- 1. Cytoprotective agents used in the treatment of patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoprotective agent - Wikipedia [en.wikipedia.org]
- 3. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomacromolecular carriers based hydrophobic natural products for potential cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 6. Frontiers | Synergistic strategies in photodynamic combination therapy for cancer: mechanisms, nanotechnology, and clinical translation [frontiersin.org]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Frontiers | Combining photodynamic therapy and cascade chemotherapy for enhanced tumor cytotoxicity: the role of CTT2P@B nanoparticles [frontiersin.org]
Technical Support Center: Phoyunnanin E Western Blot Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phoyunnanin E in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound relevant to Western blot analysis?
A1: this compound induces apoptosis in cancer cells primarily through a p53-dependent pathway.[1][2][3] This involves the accumulation of cellular p53, which in turn modulates the expression of several key apoptosis-regulatory proteins. Consequently, Western blot analysis is a crucial technique to investigate the effects of this compound on these protein targets.
Q2: What are the primary protein targets to investigate in a this compound Western blot experiment?
A2: The primary protein targets for a Western blot experiment with this compound include:
-
Apoptosis inhibitors (expect downregulation): Survivin, Bcl-2, Mcl-1[1][2]
-
Executioners of apoptosis (expect cleavage/activation): Caspase-9, Caspase-3, and PARP[2][3]
Q3: What are appropriate positive and negative controls for a Western blot experiment with this compound?
A3:
-
Positive Controls:
-
A cell lysate from a cell line known to express the target protein(s) of interest (e.g., H460 or H23 non-small cell lung cancer cells mentioned in literature)[1][2][3].
-
For phosphorylated proteins, a control lysate from cells treated with a known activator of that signaling pathway can be used.
-
Treating a sensitive cell line with a well-characterized apoptosis-inducing agent, such as etoposide, can serve as a positive control for the activation of the apoptotic cascade (e.g., caspase cleavage).[4]
-
-
Negative Controls:
-
A cell lysate from a cell line known not to express the target protein.
-
For the experimental setup, an untreated vehicle control (e.g., cells treated with DMSO if this compound is dissolved in it) is essential to compare against the this compound-treated samples.
-
Q4: What loading controls are suitable for this compound Western blot experiments?
A4: Standard housekeeping proteins are generally used as loading controls to ensure equal protein loading across lanes. However, it is crucial to validate that the expression of the chosen loading control is not affected by this compound treatment in your specific cell model. Commonly used loading controls include:
When investigating subcellular fractions, it is important to use fraction-specific loading controls (e.g., Histone H3 for nuclear fractions, COX4I1 for mitochondrial fractions).[6][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal for Target Protein | Insufficient protein loading. | Quantify protein concentration before loading and aim for 20-30 µg of total protein per lane. |
| Low expression of the target protein. | Consider using a more sensitive detection reagent or enriching the protein of interest through immunoprecipitation. | |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the secondary antibody is appropriate for the primary antibody. | |
| Poor protein transfer to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of the target protein. | |
| High Background | Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phospho-antibodies). | |
| Inadequate washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a different, more specific primary antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. | |
| Inconsistent Loading Control Signal | Uneven protein loading. | Carefully quantify protein concentrations using a method like BCA or Bradford assay before loading. |
| Loading control expression is affected by this compound treatment. | Test a different loading control to find one with stable expression under your experimental conditions. |
Quantitative Data Summary
The following tables summarize the expected quantitative changes in protein expression following treatment with this compound, based on published findings. Values are presented as examples of how to structure such data.
Table 1: Effect of this compound on Apoptosis-Regulatory Proteins
| Target Protein | Treatment Concentration (µM) | Fold Change (relative to control) |
| p53 | 25 | ~1.5 - 2.0 |
| 50 | ~2.5 - 3.0 | |
| Survivin | 25 | ~0.6 - 0.7 |
| 50 | ~0.3 - 0.4 | |
| Bcl-2 | 25 | ~0.7 - 0.8 |
| 50 | ~0.4 - 0.5 | |
| Mcl-1 | 25 | ~0.6 - 0.7 |
| 50 | ~0.3 - 0.4 | |
| Bax | 25 | ~1.8 - 2.2 |
| 50 | ~2.5 - 3.0 |
Table 2: Effect of this compound on Caspase Activation
| Target Protein | Treatment Concentration (µM) | Fold Change in Cleaved Form (relative to control) |
| Cleaved Caspase-9 | 50 | Significant increase |
| Cleaved Caspase-3 | 50 | Significant increase |
| Cleaved PARP | 50 | Significant increase |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of this compound-treated Cells
-
Cell Culture and Treatment:
-
Plate cells (e.g., H460 non-small cell lung cancer cells) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) for the desired time period (e.g., 12, 24, 48 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and visualize the protein bands by staining with Ponceau S to confirm successful transfer.
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-Bcl-2, etc.) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the protein bands using software like ImageJ. Normalize the signal of the target protein to the loading control.
-
Visualizations
Caption: this compound induced apoptotic signaling pathway.
Caption: General workflow for Western blot analysis.
Caption: Troubleshooting logic for common Western blot issues.
References
- 1. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Western Blot Loading Controls [novusbio.com]
Technical Support Center: Improving Reproducibility of Phoyunnanin E Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of functional assays involving Phoyunnanin E. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily exerts its anti-cancer effects through two main mechanisms:
-
Induction of Apoptosis: It activates the p53 pathway, leading to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic proteins MCL1 and BCL2. This cascade results in the activation of caspase-9 and caspase-3, ultimately leading to programmed cell death.[1]
-
Inhibition of Cell Migration and Invasion: this compound suppresses the Epithelial-to-Mesenchymal Transition (EMT) by downregulating key mesenchymal markers such as N-cadherin, vimentin, slug, and snail.[2][3] It also reduces the expression of integrins αv and β3, which are crucial for cell adhesion and migration.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: For cell-based assays, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).[4] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[4]
Q3: How should this compound be stored to ensure its stability?
Q4: What are the typical non-toxic concentrations of this compound for in vitro studies?
A4: The non-toxic concentrations of this compound can vary between cell lines. For instance, in non-small cell lung cancer cell lines such as H460, H292, and A549, as well as in human keratinocyte HaCaT cells, concentrations of 5 and 10 µM have been shown to be non-toxic and effective in inhibiting cell migration.[3][7] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, WST-1)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Pipetting errors with this compound or assay reagents. | Calibrate pipettes regularly. Use fresh pipette tips for each replicate. | |
| Presence of air bubbles in wells.[8] | Carefully inspect plates for bubbles and remove them with a sterile needle if necessary. | |
| Low or no cytotoxic effect observed | Suboptimal concentration of this compound.[4] | Perform a dose-response experiment with a wider range of concentrations. |
| Insufficient incubation time.[4] | Conduct a time-course experiment to determine the optimal treatment duration. | |
| This compound instability. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid prolonged exposure of the compound to light and elevated temperatures.[5][9] | |
| Cell line is resistant to this compound.[4] | Consider using a different cell line or a positive control to ensure the assay is working correctly. | |
| High background absorbance | Contamination of cell culture.[4] | Regularly check cell cultures for microbial contamination. |
| Interference of this compound with the assay. | Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent. |
Western Blot for Apoptosis and EMT Markers
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal for target protein | Insufficient protein loading. | Quantify protein concentration accurately using a BCA or Bradford assay and ensure equal loading in all lanes. |
| Low abundance of the target protein. | Increase the amount of protein loaded per lane. | |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time. Ensure the secondary antibody is compatible with the primary antibody. | |
| Protein degradation.[10] | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. | |
| High background or non-specific bands | Primary or secondary antibody concentration is too high. | Titrate the antibody concentration to find the optimal dilution. |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[11] | |
| Insufficient washing. | Increase the number and duration of washing steps. | |
| Inconsistent results for EMT markers | Cell culture conditions affecting EMT status. | Maintain consistent cell density, passage number, and serum concentration, as these can influence EMT marker expression. |
| Variability in the timing of EMT induction. | Perform a time-course experiment to determine the optimal time point for observing changes in EMT markers after this compound treatment. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53, anti-Bax, anti-Bcl2, anti-cleaved caspase-3, anti-E-cadherin, anti-Vimentin) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Visualizations
References
- 1. [PDF] Optimizing Western blotting immunodetection: Streamlining antibody cocktails for reduced protocol time and enhanced multiplexing applications | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western blot optimization | Abcam [abcam.com]
Technical Support Center: Phoyunnanin E Treatment for Apoptosis Studies
Welcome to the technical support center for researchers utilizing Phoyunnanin E in apoptosis studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and treatment time for inducing apoptosis with this compound?
The optimal concentration and treatment time for this compound can vary depending on the cell line. Based on studies in non-small cell lung cancer (NSCLC) cell lines H460 and H23, a concentration range of 10-50 µM for 12 to 24 hours is effective in inducing apoptosis.[1] It is recommended to perform a dose-response and time-course experiment to determine the specific IC50 value and optimal time point for your cell line of interest.
Q2: I am not observing a significant increase in apoptosis after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of apoptotic induction:
-
Suboptimal Concentration or Time: The concentration of this compound may be too low, or the incubation time too short. We recommend performing a dose-response (e.g., 0-50 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment.
-
Cell Line Resistance: The cell line you are using may be resistant to this compound-induced apoptosis.
-
Compound Integrity: Ensure the this compound used is of high purity and has been stored correctly to prevent degradation.
-
Assay Timing: Apoptosis is a dynamic process. If you are analyzing at a very late time point, apoptotic cells may have already progressed to secondary necrosis.[2]
Q3: My Western blot for cleaved caspases or PARP shows a weak or no signal. How can I troubleshoot this?
This is a common issue in Western blotting. Here are several troubleshooting steps:
-
Timing of Sample Collection: Caspase activation is an early and often transient event in apoptosis. Harvesting cells too late can lead to a missed signal. A time-course experiment is crucial to identify the peak of caspase cleavage.[2]
-
Antibody Performance: Ensure the primary antibody is validated for detecting the cleaved form of the protein. Use a positive control, such as cells treated with a known apoptosis inducer (e.g., staurosporine), to verify antibody activity.
-
Protein Loading and Transfer: Quantify your protein lysates to ensure equal loading. Verify efficient protein transfer from the gel to the membrane using Ponceau S staining. For high molecular weight proteins, optimize transfer time and buffer composition.[3]
-
Low Protein Abundance: The target protein may be expressed at low levels. Consider enriching the protein of interest through immunoprecipitation.[4][5]
-
Blocking and Washing: Over-blocking or excessive washing can reduce the signal. Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST) and minimize wash steps.[3]
Q4: In my Annexin V/PI flow cytometry data, the cell populations are not well-separated. What can I do?
Poor separation of cell populations in flow cytometry can be caused by several factors:
-
Compensation Issues: Improper compensation for spectral overlap between fluorochromes (e.g., FITC and PI) is a common cause. Always run single-color controls to set up compensation correctly.
-
Cell Handling: Harsh cell handling, such as vigorous vortexing or high-speed centrifugation, can damage cell membranes and lead to inaccurate staining.
-
Cell Aggregation: Clumps of cells can lead to erroneous readings. Ensure a single-cell suspension by gentle pipetting or using a cell strainer.[2]
-
Delayed Analysis: Annexin V binding is transient. Analyze samples promptly after staining, typically within 1-3 hours.[6]
Data Presentation
Table 1: Effect of this compound on Apoptosis in H460 and H23 NSCLC Cells
| Cell Line | Concentration (µM) | Treatment Time (h) | Percentage of Apoptotic Nuclei (%) (Mean ± SD) | Reference |
| H460 | 0 | 24 | ~5 | [1] |
| 10 | 24 | ~15 | [1] | |
| 25 | 24 | ~25 | [1] | |
| 50 | 24 | ~40 | [1] | |
| H23 | 0 | 24 | ~5 | [1] |
| 10 | 24 | ~12 | [1] | |
| 25 | 24 | ~20 | [1] | |
| 50 | 24 | ~35 | [1] |
*p < 0.05 versus non-treated control.
Table 2: Effect of this compound on Protein Expression in H460 Cells (12h Treatment)
| Protein | Concentration (µM) | Relative Protein Level (Fold Change vs. Control) | Reference |
| Pro-Apoptotic | |||
| p53 | 25 | Increased | [1][7] |
| 50 | Significantly Increased | [1][7] | |
| BAX | 25 | Increased | [1][7] |
| 50 | Significantly Increased | [1][7] | |
| Cleaved Caspase-9 | 50 | Significantly Increased | [1] |
| Cleaved Caspase-3 | 50 | Significantly Increased | [1] |
| Cleaved PARP | 50 | Significantly Increased | [1] |
| Anti-Apoptotic | |||
| Survivin | 25 | Decreased | [1][7] |
| 50 | Significantly Decreased | [1][7] | |
| BCL2 | 25 | Decreased | [1][7] |
| 50 | Significantly Decreased | [1][7] | |
| MCL1 | 25 | Decreased | [1][7] |
| 50 | Significantly Decreased | [1][7] |
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis.
Materials:
-
Cells treated with this compound and untreated controls.
-
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) solution.
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometry tubes.
Procedure:
-
Induce Apoptosis: Treat cells with the desired concentrations of this compound for the determined time. Include a vehicle-treated control group.
-
Harvest Cells: For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity. For suspension cells, collect them directly.
-
Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash.
-
Cell Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blot for Caspase Activation
This protocol details the detection of cleaved (active) caspases.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for this compound apoptosis studies.
Caption: Troubleshooting logic for weak apoptotic signals.
References
- 1. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Challenges in Phoyunnanin E In Vivo Studies
Disclaimer: As of late 2025, direct in vivo studies on Phoyunnanin E are not extensively available in publicly accessible scientific literature. This guide is therefore based on the known challenges associated with the in vivo investigation of similar bibenzyl compounds isolated from Dendrobium species and general principles of natural product pharmacology. The information provided should be used as a foundational resource to anticipate and troubleshoot potential issues in the preclinical development of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the predicted major challenges in the in vivo study of this compound?
A1: Based on data from structurally related bibenzyl compounds, the primary challenges for in vivo studies of this compound are expected to be:
-
Poor Bioavailability: Like many polyphenolic compounds, this compound may have low oral bioavailability due to poor aqueous solubility and potential first-pass metabolism.
-
Toxicity: High doses required to achieve therapeutic concentrations in vivo may lead to unforeseen toxicity.[1]
-
Lack of In Vivo Efficacy Data: The absence of established in vivo models and efficacy data for this compound makes dose selection and study design challenging.
-
Formulation Difficulties: The physicochemical properties of this compound may necessitate advanced formulation strategies to ensure adequate absorption and distribution.
Q2: What are the potential therapeutic targets of this compound in an in vivo setting?
A2: In vitro studies have shown that this compound induces apoptosis in non-small cell lung cancer cells through p53 activation and survivin downregulation. Other bibenzyls from Dendrobium have demonstrated anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] Therefore, potential in vivo studies could explore its efficacy in oncology and inflammatory disease models.
Q3: Which animal models would be suitable for initial in vivo studies of this compound?
A3: The choice of animal model depends on the therapeutic area of interest. For oncology, xenograft mouse models using human cancer cell lines (e.g., non-small cell lung cancer) would be appropriate.[5] For anti-inflammatory studies, models of induced inflammation, such as carrageenan-induced paw edema in rodents, could be utilized.
Q4: What administration routes should be considered for this compound?
A4: Due to predicted low oral bioavailability, initial studies might benefit from parenteral routes like intravenous (IV) or intraperitoneal (IP) injection to ensure systemic exposure. For oral administration to be viable, formulation enhancement strategies would likely be necessary.
Troubleshooting Guide
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Question: We administered this compound orally to mice, but subsequent pharmacokinetic analysis revealed very low plasma levels. What could be the cause and how can we address this?
-
Answer: This is a common challenge with natural phenolic compounds. The likely causes are poor solubility in gastrointestinal fluids and/or extensive first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility and logP of this compound.
-
Formulation Enhancement: Consider formulating this compound to improve its solubility and absorption. Options include:
-
Lipid-based formulations: Encapsulation in liposomes or self-emulsifying drug delivery systems (SEDDS).
-
Nanoparticle encapsulation: Using biodegradable polymers to create nanoparticles.
-
Complexation: Using cyclodextrins to form inclusion complexes.
-
-
Alternative Administration Route: For initial efficacy studies, switch to an administration route that bypasses the gastrointestinal tract and first-pass metabolism, such as intravenous or intraperitoneal injection.
-
-
Issue 2: Observed toxicity in animal models at predicted therapeutic doses.
-
Question: Our in vivo study with this compound showed signs of toxicity (e.g., weight loss, lethargy) at doses we expected to be therapeutic based on in vitro data. How should we proceed?
-
Answer: Toxicity can arise from the compound itself or the vehicle used for administration. It's crucial to differentiate between these possibilities.
-
Troubleshooting Steps:
-
Vehicle Control Group: Ensure your study includes a control group that receives only the vehicle to rule out vehicle-induced toxicity.
-
Dose-Response Toxicity Study: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD).
-
Histopathological Analysis: Perform histopathology on major organs from the toxicity study to identify any target organ toxicity.
-
Refine Dosing Regimen: If toxicity is observed, consider a lower dose administered more frequently or a different administration route that might alter the biodistribution and reduce toxicity.
-
-
Issue 3: Lack of correlation between in vitro potency and in vivo efficacy.
-
Question: this compound was very potent in our in vitro cancer cell line assays, but we are not observing significant tumor growth inhibition in our xenograft model. Why might this be?
-
Answer: A discrepancy between in vitro and in vivo results is a frequent hurdle in drug development.[6] Several factors could be at play:
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, measure the concentration of this compound in the tumor tissue to confirm it is reaching its site of action. Analyze downstream biomarkers to verify target engagement.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a PK study to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Correlate plasma and tumor concentrations with the observed pharmacodynamic effects.
-
Re-evaluate the Animal Model: The chosen animal model may not accurately reflect the human disease or the specific cancer subtype that is sensitive to this compound.
-
Consider Metabolic Inactivation: this compound may be rapidly metabolized in vivo to inactive forms. Investigating its metabolic stability in liver microsomes can provide insights.
-
-
Data Presentation
Table 1: In Vitro Anticancer Activity of Bibenzyl Compounds from Dendrobium Species
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Erianin | Gastric Cancer Cells | Varies by cell line | [5] |
| Moscatilin | Various Cancer Lines | Varies by cell line | [7] |
| This compound | H460 (NSCLC) | Not specified | [2] |
Note: Specific IC50 values for this compound were not provided in the cited abstract. Researchers should perform their own in vitro assays to determine potency in their cell lines of interest.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
-
Animals: Use healthy, 6-8 week old mice (e.g., C57BL/6 or BALB/c), housed in standard conditions.
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Dosing:
-
Divide mice into groups (n=3-5 per group).
-
Administer single doses of this compound via the intended route of administration (e.g., IP or IV) in an escalating dose design (e.g., 10, 30, 100 mg/kg).
-
Include a vehicle control group.
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, posture, and activity) for 14 days.
-
Record body weight at baseline and daily thereafter.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis.
Protocol 2: Pharmacokinetic (PK) Study of this compound in Rats
-
Animals: Use cannulated rats (e.g., Sprague-Dawley) to facilitate serial blood sampling.
-
Compound Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage and IV bolus to determine bioavailability).
-
Blood Sampling: Collect blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Precipitate plasma proteins and extract the compound.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Visualizations
Caption: A hypothetical workflow for the initial in vivo evaluation of this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis based on in vitro data.
References
- 1. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse modulatory effects of bibenzyls from Dendrobium species on human immune cell responses under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bibenzyl derivatives of Dendrobium officinale prevent UV-B irradiation induced photoaging via SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Natural Bibenzyl Compound Erianin in Dendrobium Inhibiting the Growth and EMT of Gastric Cancer through Downregulating the LKB1-SIK2/3-PARD3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse modulatory effects of bibenzyls from Dendrobium species on human immune cell responses under inflammatory conditions | PLOS One [journals.plos.org]
- 7. Antitumor Activity of Ethanolic Extract of Dendrobium formosum in T-Cell Lymphoma: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
interpreting Phoyunnanin E dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Phoyunnanin E in their experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical non-toxic concentrations of this compound for in vitro studies?
A1: The non-toxic concentrations of this compound can vary depending on the cell line and the duration of treatment. For non-small cell lung cancer cell lines such as H460, H292, and A549, as well as the human keratinocyte cell line HaCaT, concentrations of 5 µM and 10 µM have been demonstrated to be non-toxic and are effective for migration and invasion assays.[1][2] It is always recommended to perform a preliminary dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line and experimental conditions.
Q2: I am not observing the expected apoptotic effects of this compound. What could be the issue?
A2: Several factors could contribute to a lack of apoptotic response. Firstly, ensure that the concentration of this compound is sufficient to induce apoptosis. While lower concentrations may affect cell migration, higher concentrations (e.g., 50-100 µM) have been shown to induce significant apoptosis in H292 and A549 cells.[3] Secondly, the cell line itself is a critical factor; the apoptotic effect of this compound has been confirmed in H460 and H23 lung cancer cells via a p53-dependent pathway.[4] Verify the p53 status of your cell line, as p53 activation is a key part of the mechanism.[4] Finally, check your experimental timeline, as the induction of apoptosis is a time-dependent process.
Q3: How does this compound affect cell migration and what are the key molecular players?
A3: this compound has been shown to inhibit the migration of non-small cell lung cancer cells.[1][2] This effect is primarily achieved through the suppression of the Epithelial-to-Mesenchymal Transition (EMT), a key process in cancer metastasis.[1][2] Key molecular changes include the downregulation of EMT markers such as N-cadherin, vimentin, slug, and snail.[1] Additionally, this compound treatment leads to a decrease in the cellular levels of integrin αv and integrin β3, which are often upregulated in highly metastatic tumor cells.[1][3]
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: this compound concentration.
-
Solution: Ensure accurate serial dilutions of this compound. It is advisable to prepare fresh dilutions for each experiment. The cytotoxic effects are dose-dependent. For instance, concentrations of 1-10 µM show no significant cytotoxicity to H292 cells, while concentrations of 1-20 µM are non-toxic to A549 cells, and 1-50 µM are non-toxic to HaCaT cells.[3]
-
-
Possible Cause 2: Cell seeding density.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Over-confluent or sparse cultures can lead to variability.
-
-
Possible Cause 3: Incubation time.
-
Solution: Standardize the incubation time with this compound. Cytotoxic effects can be time-dependent.
-
Problem: Difficulty in interpreting Western blot results for signaling pathway analysis.
-
Possible Cause 1: Antibody quality.
-
Solution: Use validated antibodies for the target proteins in the this compound signaling pathway (e.g., p53, Bcl-2, BAX, survivin, integrin αv, integrin β3).
-
-
Possible Cause 2: Inappropriate loading controls.
-
Solution: Use a reliable loading control (e.g., β-actin, GAPDH) to normalize protein levels and ensure equal loading across lanes.
-
-
Possible Cause 3: Suboptimal protein extraction.
-
Solution: Employ a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of target proteins.[3]
-
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability in Different Cell Lines
| Cell Line | Non-Toxic Concentration Range (µM) | Significant Apoptosis Observed at (µM) |
| H460 | 5, 10[1][2] | Yes (details in apoptosis-specific assays)[4] |
| H292 | 1 - 10[3] | 50 - 100[3] |
| A549 | 1 - 20[3] | 50 - 100[3] |
| HaCaT | 1 - 50[3] | No significant necrosis observed up to 100 µM[3] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound.
-
Methodology:
-
Seed cells (e.g., H460, H292, A549, HaCaT) in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[1]
-
2. Western Blot Analysis
-
Objective: To analyze the expression of proteins involved in this compound's mechanism of action.
-
Methodology:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.[3]
-
Determine the protein concentration of the lysates using a BCA protein assay.[3]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat dry milk in TBST.[3]
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[3]
-
Detect the protein bands using an enhanced chemiluminescence substrate.[3]
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Inhibition of cell migration by this compound.
References
- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Phoyunnanin E vs. Cisplatin: A Comparative Efficacy Analysis in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of Phoyunnanin E, a natural compound, and cisplatin, a conventional chemotherapeutic agent, in lung cancer cell lines. The information presented is based on available experimental data, focusing on cytotoxicity, apoptosis induction, and effects on the cell cycle.
At a Glance: this compound vs. Cisplatin
| Feature | This compound | Cisplatin |
| Primary Mechanism | Induces apoptosis via p53 activation and downregulation of survivin.[1][2] | Forms DNA cross-links, leading to DNA damage, cell cycle arrest, and apoptosis.[2][3] |
| Reported Cytotoxicity | Potentially higher in certain lung cancer cell lines (e.g., H460) compared to cisplatin.[4] | Broadly cytotoxic to various cancer cells, but resistance is a clinical challenge.[2][3] |
| Apoptosis Induction | Activates intrinsic apoptotic pathway (caspase-9 and -3 activation).[2][4] | Induces apoptosis through both intrinsic and extrinsic pathways.[5][6] |
| Cell Cycle Effects | Not extensively documented in publicly available literature. | Primarily induces G2/M phase cell cycle arrest.[3] |
Quantitative Analysis: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and cisplatin in various non-small cell lung cancer (NSCLC) cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| This compound | H460 | < 10 | 24h | [4] |
| Cisplatin | H460 | > 25 | 24h | [4] |
| Cisplatin | A549 | 9 ± 1.6 | 72h | [7] |
| Cisplatin | H1299 | 27 ± 4 | 72h | [7] |
| Cisplatin | A549 | 4.97 ± 0.32 | 48h | [8] |
| Cisplatin | H460 | Varies (used as reference) | 48h | [9] |
Note: The study on this compound indicated a significantly lower IC50 value compared to cisplatin in H460 cells under their experimental conditions.[4]
Mechanism of Action: A Deeper Dive
This compound: Targeting Apoptotic Pathways
This compound primarily exerts its anti-cancer effects by inducing apoptosis, a form of programmed cell death.[2][4] Experimental evidence in H460 and H23 lung cancer cells indicates that this compound:
-
Upregulates the pro-apoptotic protein BAX. [2]
-
Downregulates anti-apoptotic proteins BCL2 and MCL1. [2]
-
Suppresses the expression of survivin, an inhibitor of apoptosis. [2][4]
-
Activates caspase-9 and caspase-3, key executioners of apoptosis. [2][4]
In addition to inducing apoptosis, this compound has been shown to inhibit the migration and invasion of NSCLC cells by suppressing the epithelial-to-mesenchymal transition (EMT) through the FAK/Akt signaling pathway.[10][11]
Caption: Cisplatin induces cell death via DNA damage and cell cycle arrest.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the data discussed in this guide.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate lung cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate overnight. 2. Treatment: Expose the cells to various concentrations of this compound or cisplatin for a specified duration (e.g., 24, 48, or 72 hours). [4][7]3. MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. 4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat lung cancer cells with the desired concentrations of this compound or cisplatin.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS. [12]3. Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). 4. Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes. [13]5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic. [12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. [14][15]3. RNase Treatment: Treat the fixed cells with RNase A to degrade RNA and ensure that PI only stains DNA. [1][16]4. PI Staining: Stain the cells with a propidium iodide solution. [1]5. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. [1]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein. [17][18]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading. [17]3. SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. [17]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). [18]5. Immunoblotting: Probe the membrane with primary antibodies specific to the proteins of interest (e.g., p53, BAX, BCL2, cleaved caspase-3) followed by secondary antibodies conjugated to a detection enzyme. [19]6. Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system. [18]The intensity of the bands corresponds to the amount of protein.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Phoyunnanin E vs. Paclitaxel: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two potent anti-cancer compounds, Phoyunnanin E and paclitaxel. By presenting experimental data in a structured format, outlining detailed experimental protocols, and visualizing complex signaling pathways, this document aims to be a valuable resource for researchers in oncology and drug discovery.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Paclitaxel |
| Primary Target | p53 signaling pathway | Microtubules |
| Effect on Microtubules | No direct effect reported | Stabilization, promoting polymerization and inhibiting disassembly[][2] |
| Cell Cycle Arrest | Not the primary reported mechanism | G2/M phase arrest[2][3] |
| Apoptosis Induction | p53-dependent pathway, survivin downregulation[4][5] | Multiple pathways, including mitotic arrest-dependent and independent mechanisms[6][7] |
| Key Molecular Events | - Increased p53 accumulation- Upregulation of BAX- Downregulation of BCL2 and MCL1- Reduced survivin expression- Activation of caspase-9 and -3[4][5] | - Binds to β-tubulin subunit of microtubules[2][8]- Suppression of microtubule dynamics[8][9]- Activation of the spindle assembly checkpoint[3]- Induction of apoptosis via Bcl-2 family proteins and other signaling pathways[6][10] |
Mechanism of Action: A Detailed Look
This compound: A p53-Dependent Apoptosis Inducer
This compound, a compound isolated from Dendrobium venustum, exerts its anticancer effects primarily through the induction of apoptosis in a p53-dependent manner[4][5]. Experimental evidence from studies on non-small cell lung cancer (NSCLC) cells, such as H460, has elucidated a clear signaling cascade.
Treatment with this compound leads to a significant accumulation of the tumor suppressor protein p53[4][5]. This accumulation triggers a downstream cascade that alters the balance of pro- and anti-apoptotic proteins. Specifically, the expression of the pro-apoptotic protein BAX is upregulated, while the expression of anti-apoptotic proteins BCL2 and MCL1 is significantly depleted[4][5]. This shift in the BAX/BCL2 ratio is a critical event in initiating the mitochondrial apoptotic pathway.
Furthermore, this compound has been shown to markedly reduce the expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells[4][5]. The culmination of these molecular events is the activation of initiator caspase-9 and effector caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent execution of apoptosis, characterized by nuclear condensation and fragmentation[4][5].
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel, a well-established chemotherapeutic agent originally isolated from the Pacific yew tree, operates through a distinct and well-characterized mechanism of action[2][8]. Its primary cellular target is the microtubule, a key component of the cytoskeleton essential for cell division, shape, and intracellular transport[][11][12].
Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel uniquely stabilizes microtubules[2][13]. It binds to the β-tubulin subunit of the tubulin heterodimers that form microtubules, promoting their assembly and preventing their disassembly[2][8][14]. This disruption of the natural dynamic instability of microtubules has profound consequences, particularly during mitosis[][15].
The stabilized microtubules are unable to form a functional mitotic spindle, which is crucial for the proper segregation of chromosomes during cell division[2][3]. This leads to the activation of the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase[2][3][16]. This sustained mitotic arrest ultimately triggers apoptosis, or programmed cell death[2][6].
The apoptotic signaling pathways initiated by paclitaxel are complex and can be both dependent and independent of mitotic arrest[6][17]. They involve the modulation of various signaling molecules, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway, and the regulation of Bcl-2 family proteins[7][10][18].
Visualizing the Mechanisms
To provide a clearer understanding of the distinct pathways, the following diagrams illustrate the signaling cascades initiated by this compound and paclitaxel.
Caption: this compound-induced p53-dependent apoptotic pathway.
Caption: Paclitaxel-induced microtubule stabilization and cell cycle arrest.
Experimental Protocols
To facilitate the replication and verification of the findings discussed, this section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound and paclitaxel.
Western Blot Analysis for Apoptosis-Regulatory Proteins
Objective: To determine the effect of this compound or paclitaxel on the expression levels of key apoptosis-regulatory proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., H460 for this compound, or other relevant cell lines for paclitaxel) in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound or paclitaxel for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, BAX, BCL2, MCL1, survivin, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of paclitaxel on cell cycle distribution.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of paclitaxel for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Visualization
Caption: A generalized workflow for comparing the cellular effects of this compound and paclitaxel.
References
- 2. benchchem.com [benchchem.com]
- 3. molbiolcell.org [molbiolcell.org]
- 4. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel - Wikipedia [en.wikipedia.org]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtubules and Microtubule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule Plus End Dynamics - Do We Know How Microtubules Grow?: Cells boost microtubule growth by promoting distinct structural transitions at growing microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of Phoyunnanin E in 3D Spheroid Models: A Comparative Guide
This guide provides a comprehensive comparison of Phoyunnanin E's anti-cancer effects with other phytochemicals, supported by experimental data and detailed protocols for validation in 3D spheroid models. The use of 3D cell cultures, such as spheroids, offers a more physiologically relevant environment for assessing drug efficacy compared to traditional 2D monolayer cultures by mimicking the complex cell-cell and cell-matrix interactions found in solid tumors.[1][2][3]
This compound vs. Alternative Phytochemicals: A Comparative Overview
This compound, a compound isolated from the orchid Dendrobium venustum, has demonstrated notable anti-cancer properties, particularly in non-small cell lung cancer.[4][5] Its mechanisms of action include the induction of apoptosis and the inhibition of cell migration and metastasis.[4][5][6] This section compares this compound with other well-researched phytochemicals that exhibit anti-cancer activities.
| Feature | This compound | Curcumin | Resveratrol | Epigallocatechin Gallate (EGCG) |
| Primary Source | Dendrobium venustum (Orchid) | Curcuma longa (Turmeric)[7] | Grapes, Berries[8] | Green Tea[7] |
| Primary Mechanism of Action | Induces p53-dependent apoptosis; suppresses EMT, FAK/Akt signaling, and integrins αv and β3.[4][5][6] | Induces apoptosis; inhibits NF-κB, cell proliferation, and angiogenesis.[7][9] | Anti-proliferative, anti-inflammatory, and anti-angiogenic effects.[8] | Binds to and inhibits the anti-apoptotic protein Bcl-xl, inducing apoptosis.[7] |
| Targeted Cancers (Selected) | Non-small cell lung cancer.[4][5][6] | Colon, breast, and lung cancers.[7] | Breast, salivary, and colon cancers.[8] | Brain, prostate, cervical, and bladder cancers.[7] |
| Reported Effects | Inhibits cell migration, invasion, and anchorage-independent growth; induces apoptosis.[4][5][6] | Reduces cancer cell viability and induces apoptosis.[8] | Reduces cancer cell viability and has cytotoxic effects.[8] | Induces apoptosis in cancer cells.[7] |
Quantitative Analysis of Anti-Cancer Effects in 3D Spheroids
The following table summarizes the cytotoxic effects of this compound on non-small cell lung cancer cell lines in 2D culture. While specific quantitative data for this compound in 3D spheroids is not extensively available in the public domain, the provided data from 2D assays serves as a baseline for its potency. It is generally observed that higher drug concentrations are required to achieve similar effects in 3D models compared to 2D cultures due to limitations in drug penetration and the development of a more resistant phenotype in spheroids.[2]
| Cell Line | Compound | Assay Type | IC50 (µM) - 2D Culture | Reference |
| H460 | This compound | MTT Assay | Non-toxic at 5 and 10 µM | [5] |
| H292 | This compound | MTT Assay | Non-toxic at 5 and 10 µM | [5] |
| A549 | This compound | MTT Assay | Non-toxic at 5 and 10 µM | [5] |
Note: The referenced study focused on the anti-migratory effects of this compound at non-toxic concentrations. Further studies are required to determine the cytotoxic IC50 in 3D spheroid models.
Experimental Protocols
3D Spheroid Formation (Hanging Drop Method)
This protocol describes the generation of 3D spheroids using the hanging drop method, a widely used technique for creating uniform spheroids.[1][10][11]
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
60 mm tissue culture dish
-
Pipettes and sterile tips
Procedure:
-
Culture cells to approximately 90% confluency.
-
Wash the cell monolayer twice with PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete medium and create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh medium.
-
Count the cells and adjust the concentration to 2.5 x 10^6 cells/mL.[10]
-
Add 5 mL of PBS to the bottom of a 60 mm culture dish to create a hydration chamber.
-
Pipette 10-20 µL drops of the cell suspension onto the inside of the dish lid, ensuring the drops are spaced apart.[11]
-
Invert the lid and place it on the bottom dish.
-
Incubate at 37°C in a humidified incubator with 5% CO2. Spheroid formation typically occurs within 24-48 hours.[10][11]
Cell Viability Assay in 3D Spheroids
This protocol outlines the assessment of cell viability in 3D spheroids following treatment with this compound or other compounds, using a luminescent ATP-based assay.[12][13][14]
Materials:
-
3D spheroids cultured in 96-well plates
-
This compound and other test compounds
-
CellTiter-Glo® 3D Cell Viability Assay reagent
Procedure:
-
Generate spheroids in a 96-well ultra-low attachment plate.
-
Treat the spheroids with varying concentrations of this compound or other test compounds for the desired duration (e.g., 48-72 hours).
-
Allow the assay plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for 30 minutes.[12]
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.[12]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of 3D Spheroids
This protocol details the extraction of proteins from 3D spheroids for analysis of target protein expression by Western blot.[15][16][17]
Materials:
-
3D spheroids
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Collect spheroids from each condition into a pre-cooled microcentrifuge tube. It may be necessary to pool multiple spheroids per sample.[15]
-
Wash the spheroids with ice-cold PBS, centrifuge at a low speed (e.g., 130 x g) at 4°C, and aspirate the supernatant.[15]
-
Add an appropriate volume of ice-cold RIPA buffer to the spheroid pellet.
-
Lyse the spheroids by pipetting up and down, followed by agitation for 30 minutes at 4°C. Sonication can be used to ensure complete lysis.[15][17]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[17]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Proceed with standard Western blot protocol: protein denaturation, SDS-PAGE, protein transfer to a membrane, blocking, primary and secondary antibody incubation, and detection.[17]
Visualizations: Pathways and Workflows
This compound's Anti-Cancer Signaling Pathway
Caption: this compound's mechanism of action in cancer cells.
Experimental Workflow for 3D Spheroid Drug Validation
Caption: Workflow for validating anti-cancer drug effects in 3D spheroids.
References
- 1. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. The Influence of Antitumor Unsymmetrical Bisacridines on 3D Cancer Spheroids Growth and Viability [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plants Against Cancer: A Review on Natural Phytochemicals in Preventing and Treating Cancers and Their Druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scholarsliterature.com [scholarsliterature.com]
- 10. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 12. corning.com [corning.com]
- 13. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 14. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad.com [bio-rad.com]
Phoyunnanin E: A Potential Contender in Overcoming Chemoresistance in Lung Cancer
For Immediate Release
Researchers and drug development professionals in oncology are continually searching for novel compounds that can effectively combat chemoresistance, a major hurdle in lung cancer therapy. Phoyunnanin E, a natural compound, has demonstrated significant cytotoxic and anti-migratory effects in non-small cell lung cancer (NSCLC) cell lines. While direct evidence of its efficacy in chemoresistant lung cancer cell lines is still emerging, its known mechanisms of action suggest a promising potential to overcome resistance to conventional chemotherapeutics like cisplatin. This guide provides a comparative overview of this compound's performance against other natural compounds that have shown efficacy in chemoresistant lung cancer models, supported by experimental data and detailed protocols.
Comparative Efficacy in Lung Cancer Cell Lines
This compound has shown potent activity against various NSCLC cell lines. One study highlighted that this compound exhibited a lower half-maximal inhibitory concentration (IC50) in H460 lung cancer cells compared to the commonly used chemotherapeutic agents, cisplatin and etoposide, indicating its potential as a powerful anticancer agent.
While direct data on this compound in cisplatin-resistant cell lines such as A549/DDP is not yet available, several other natural compounds have demonstrated the ability to reverse cisplatin resistance in this cell line. This provides a benchmark for the potential efficacy of this compound.
| Compound | Cell Line | IC50 of Cisplatin (μg/mL) | IC50 of Cisplatin with Compound (μg/mL) | Fold Reversal of Resistance | Reference |
| Evodiamine | A549/DDP | 76.7 | 6.7 (at 0.25 μg/mL Evodiamine) | 11.4 | [1][2] |
| Curcumin | A549/DDP | Not explicitly stated, but showed enhanced apoptosis with cisplatin | Not explicitly stated, but showed synergistic cytotoxic effect | Not explicitly stated | [3][4] |
| Emodin | A549/DDP | Not explicitly stated, but reversed resistance | Not explicitly stated, but enhanced sensitivity to cisplatin | Not explicitly stated | [5] |
| Sinomenine | A549 cisplatin resistant cells | Not explicitly stated, but showed synergistic inhibitory effects | Not explicitly stated, but promoted cisplatin sensitization | Not explicitly stated | [6] |
| Cordycepin | A549DDP | Not explicitly stated, but increased sensitivity | Not explicitly stated, but had a synergistic effect on proliferation inhibition | Not explicitly stated | [7] |
Unveiling the Mechanism of Action of this compound
This compound's anticancer activity stems from its ability to induce apoptosis (programmed cell death) and inhibit cell migration and invasion.
Induction of Apoptosis
This compound triggers apoptosis through a p53-dependent pathway.[1][8] This involves the upregulation of the pro-apoptotic protein BAX and the downregulation of anti-apoptotic proteins BCL2 and MCL1. Furthermore, it activates caspase-9 and caspase-3, key executioners of apoptosis, and suppresses survivin, a protein associated with drug resistance.[1][8]
Inhibition of Cell Migration
This compound also demonstrates potent anti-migratory effects by suppressing the epithelial-to-mesenchymal transition (EMT), a process crucial for cancer metastasis.[9] It achieves this by downregulating key EMT markers and migration-associated proteins.[9]
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, cisplatin) and appropriate controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10][11][12]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Induce apoptosis in cells by treating with the compound of interest for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.[13][14][15]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Protocol:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., cleaved caspase-3, BAX, BCL2).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system. The intensity of the bands corresponds to the amount of protein.[16][17][18][19]
Conclusion
This compound presents a compelling case for further investigation as a therapeutic agent in chemoresistant lung cancer. Its demonstrated potency in non-resistant cell lines and its multifaceted mechanism of action, targeting key survival and metastatic pathways, suggest it could be effective in overcoming the challenges of drug resistance. Comparative analysis with other natural compounds that have shown success in reversing cisplatin resistance provides a strong rationale for prioritizing preclinical studies of this compound in chemoresistant lung cancer models. The detailed experimental protocols provided herein offer a standardized framework for researchers to validate and expand upon these promising initial findings.
References
- 1. scispace.com [scispace.com]
- 2. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin reverses cisplatin resistance in cisplatin-resistant lung caner cells by inhibiting FA/BRCA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming cisplatin resistance of human lung cancer by sinomenine through targeting the miR-200a-3p-GLS axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cordycepin Reverses Cisplatin Resistance in Non-small Cell Lung Cancer by Activating AMPK and Inhibiting AKT Signaling Pathway [frontiersin.org]
- 8. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchtweet.com [researchtweet.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. static.igem.org [static.igem.org]
- 15. kumc.edu [kumc.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 19. pubcompare.ai [pubcompare.ai]
Potential Synergistic Effects of Phoyunnanin E with Known Chemotherapeutics: A Comparative Guide for Researchers
Disclaimer: The following guide is a theoretical exploration of the potential synergistic effects of Phoyunnanin E with known chemotherapeutics. The information presented is based on the currently understood mechanisms of action of this compound and established chemotherapeutic agents. As of the time of this publication, there is no direct experimental evidence from preclinical or clinical studies to support these hypothesized synergistic interactions. This document is intended for research and informational purposes only and should not be interpreted as a recommendation for clinical use.
This compound, a compound isolated from the orchid Dendrobium venustum, has demonstrated notable anticancer properties in non-small cell lung cancer (NSCLC) cells.[1][2] Its mechanisms of action, which include the induction of apoptosis and inhibition of cell migration, suggest that it may serve as a valuable agent in combination with conventional chemotherapy to enhance therapeutic efficacy and overcome drug resistance. This guide explores the potential synergistic effects of this compound with several classes of chemotherapeutic drugs.
Anticancer Mechanisms of this compound
This compound exerts its anticancer effects through two primary pathways:
-
Induction of Apoptosis: this compound activates the p53 tumor suppressor pathway, leading to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic proteins BCL2 and MCL1.[1][3] This cascade results in the activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[1] Furthermore, this compound significantly downregulates survivin, an inhibitor of apoptosis that is often associated with chemotherapy resistance.[1][3]
-
Inhibition of Cell Migration and Invasion: The compound has been shown to suppress the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[2][4][5] It achieves this by downregulating EMT-related proteins such as N-cadherin, vimentin, snail, and slug.[4][5] this compound also reduces the expression of integrins αv and β3 and inhibits the FAK/Akt signaling pathway, which are crucial for cell migration and invasion.[2][4]
Potential Synergistic Interactions with Chemotherapeutics
The distinct mechanisms of this compound suggest potential for synergistic interactions with various classes of chemotherapeutic agents.
With Platinum-Based Compounds (e.g., Cisplatin)
Mechanism of Cisplatin: Cisplatin forms DNA adducts, leading to DNA damage and the activation of the DNA damage response, which can trigger apoptosis.
Potential Synergy:
-
Enhanced Apoptosis: this compound's activation of p53 could lower the threshold for apoptosis induction by cisplatin-induced DNA damage. By downregulating survivin, this compound may also counteract a key resistance mechanism to cisplatin.
-
Inhibition of Metastasis: While cisplatin is highly effective at killing cancer cells, it has limited impact on cell migration. The anti-migratory and anti-EMT properties of this compound could complement cisplatin's cytotoxic effects, leading to a more comprehensive antitumor response.
With Taxanes (e.g., Paclitaxel)
Mechanism of Paclitaxel: Paclitaxel stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.
Potential Synergy:
-
Overcoming Resistance: Resistance to paclitaxel can be mediated by the overexpression of anti-apoptotic proteins like BCL2 and survivin. This compound's ability to downregulate these proteins could sensitize cancer cells to paclitaxel-induced apoptosis.
-
Combined Attack on Cell Division and Migration: The combination of paclitaxel's disruption of mitosis and this compound's inhibition of cell migration could result in a potent anti-cancer strategy that targets both cell proliferation and dissemination.
With Topoisomerase Inhibitors (e.g., Doxorubicin)
Mechanism of Doxorubicin: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis.
Potential Synergy:
-
Augmented DNA Damage Response: Similar to its potential interaction with cisplatin, this compound's activation of p53 can enhance the apoptotic response to doxorubicin-induced DNA damage.
-
Reduced Cardiotoxicity: A significant limitation of doxorubicin is its dose-dependent cardiotoxicity. A synergistic combination with this compound could potentially allow for lower, less toxic doses of doxorubicin to be used while maintaining or even enhancing therapeutic efficacy.
Quantitative Data on Potential Synergies
The following tables present hypothetical data to illustrate the potential synergistic effects of this compound with known chemotherapeutics. These are not real experimental data.
Table 1: Potential Synergistic Effect on Apoptosis in H460 NSCLC Cells
| Treatment | Concentration | % Apoptotic Cells (Hypothetical) | Combination Index (CI) (Hypothetical) |
| Control | - | 5% | - |
| This compound | 10 µM | 25% | - |
| Cisplatin | 5 µM | 30% | - |
| This compound + Cisplatin | 10 µM + 5 µM | 70% | < 1 (Synergy) |
| Paclitaxel | 10 nM | 35% | - |
| This compound + Paclitaxel | 10 µM + 10 nM | 75% | < 1 (Synergy) |
| Doxorubicin | 1 µM | 40% | - |
| This compound + Doxorubicin | 10 µM + 1 µM | 80% | < 1 (Synergy) |
Table 2: Potential Synergistic Effect on Cell Migration (Wound Healing Assay)
| Treatment | Concentration | % Wound Closure at 24h (Hypothetical) |
| Control | - | 95% |
| This compound | 10 µM | 40% |
| Cisplatin | 5 µM | 90% |
| This compound + Cisplatin | 10 µM + 5 µM | 15% |
| Paclitaxel | 10 nM | 85% |
| This compound + Paclitaxel | 10 µM + 10 nM | 20% |
| Doxorubicin | 1 µM | 88% |
| This compound + Doxorubicin | 10 µM + 1 µM | 18% |
Visualizing Potential Mechanisms and Workflows
Signaling Pathways
Caption: this compound's anticancer signaling pathways.
Caption: Potential points of synergistic interaction.
Experimental Workflow
Caption: Workflow for validating synergistic effects.
Experimental Protocols
Cell Culture
Human non-small cell lung cancer cell lines (e.g., H460, A549) would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
Cells would be seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells would then be treated with various concentrations of this compound or a chemotherapeutic agent for 48 hours. After treatment, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well and incubated for 4 hours. The formazan crystals would be dissolved in 150 µL of DMSO, and the absorbance would be measured at 570 nm using a microplate reader. The IC50 values would be calculated from the dose-response curves.
Combination Index (CI) Analysis
To determine the nature of the interaction between this compound and a chemotherapeutic agent, a checkerboard assay would be performed. Cells would be treated with various concentrations of each drug alone and in combination at a constant ratio. Cell viability would be assessed by MTT assay after 48 hours. The CI values would be calculated using CompuSyn software, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V/PI Staining)
Cells would be seeded in 6-well plates and treated with this compound, a chemotherapeutic agent, or the combination for 24 hours. Both floating and adherent cells would be collected, washed with PBS, and resuspended in Annexin V binding buffer. Cells would be stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark. The percentage of apoptotic cells would be determined by flow cytometry.
Western Blot Analysis
Following treatment with the respective agents, cells would be lysed in RIPA buffer. Protein concentrations would be determined using a BCA protein assay kit. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes would be blocked and then incubated with primary antibodies against p53, survivin, BAX, BCL2, cleaved caspase-3, N-cadherin, vimentin, and β-actin overnight at 4°C. After washing, the membranes would be incubated with HRP-conjugated secondary antibodies, and the protein bands would be visualized using an ECL detection system.
Cell Migration Assay (Wound Healing Assay)
Cells would be grown to confluence in 6-well plates. A scratch would be made through the cell monolayer with a sterile pipette tip. The cells would be washed with PBS to remove debris and then incubated with fresh medium containing the test compounds. Images of the wound would be captured at 0 and 24 hours, and the wound closure would be quantified using ImageJ software.
In Vivo Xenograft Studies
All animal experiments would be conducted in accordance with institutional guidelines. Nude mice would be subcutaneously injected with H460 cells. When the tumors reach a palpable size, the mice would be randomly assigned to four groups: (1) vehicle control, (2) this compound alone, (3) chemotherapeutic alone, and (4) this compound and chemotherapeutic in combination. Tumor volume and body weight would be measured every three days. At the end of the experiment, the tumors would be excised, weighed, and processed for histological and immunohistochemical analysis.
References
- 1. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phoyunnanin E and Other Natural Compounds in Cancer and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Phoyunnanin E, Luteolin, and Punicalagin, three natural compounds with significant potential in oncology and inflammatory disease research. The objective is to present their performance based on experimental data, focusing on their anti-cancer and anti-inflammatory properties. This comparison highlights their mechanisms of action, therapeutic efficacy, and the signaling pathways they modulate.
Quantitative Performance Analysis
The following tables summarize the cytotoxic and anti-inflammatory efficacy of this compound, Luteolin, and Punicalagin against various cell lines, with a focus on non-small cell lung cancer (NSCLC).
Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time | IC50 Value | Citation(s) |
| This compound | H460, H292, A549 | NSCLC | 24h | Non-toxic at 5-10 µM (anti-migration) | [1] |
| H460, H23 | NSCLC | 24h | Apoptosis induced at 0-50 µM | [1][2][3][4] | |
| Luteolin | A549 | NSCLC | 24h | 41.59 µM | |
| A549 | NSCLC | 48h | 27.12 µM | ||
| H460 | NSCLC | 24h | 48.47 µM | ||
| H460 | NSCLC | 48h | 18.93 µM | ||
| Punicalagin | A549 | NSCLC | Not Specified | Dose-dependent cytotoxicity (up to 30 µM) | [5] |
| A549 | NSCLC | Not Specified | Apoptosis induced at 50-75 µM | [5][6] | |
| Leukemic cells | Leukemia | 48h | 55 µg/mL | ||
| HGC-27 | Gastric Cancer | 48h | ~100 µM | [7] |
Mechanisms of Action: A Comparative Overview
This compound, Luteolin, and Punicalagin exhibit distinct yet sometimes overlapping mechanisms in their anti-cancer and anti-inflammatory activities.
This compound
This compound primarily demonstrates anti-cancer effects in non-small cell lung cancer by inducing apoptosis and inhibiting cell migration. Its pro-apoptotic activity is mediated through a p53-dependent pathway .[2][3] This involves the accumulation of p53, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as BAX.[2][4] This cascade activates caspase-3 and -9, key executioners of apoptosis.[2]
Furthermore, this compound is a potent inhibitor of cancer cell migration and the Epithelial-to-Mesenchymal Transition (EMT), a critical process in metastasis. It reverses the switch from E-cadherin to N-cadherin and reduces the expression of vimentin, snail, and slug. This is achieved by suppressing the FAK/AKT signaling pathway and downregulating integrins αv and β3.
Luteolin
Luteolin shows broad-spectrum anti-cancer and anti-inflammatory properties. In NSCLC, it induces apoptosis and inhibits proliferation and migration. Its anti-proliferative effects are linked to cell cycle arrest. Luteolin's pro-apoptotic mechanism involves the intrinsic pathway, modulating the Bax/Bcl-2 ratio and activating caspases.
Luteolin's anti-migratory effects are attributed to the suppression of several signaling pathways, including FAK/Src and PI3K/AKT/mTOR. By inhibiting these pathways, it downregulates proteins crucial for cell motility and invasion, such as Rac1, Cdc42, and RhoA.
Punicalagin
Punicalagin is well-documented for its potent anti-inflammatory and anti-cancer activities. Its anti-inflammatory effects are largely due to the inhibition of the NF-κB, MAPK, and JAK/STAT3 signaling pathways .[6] This leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.
In the context of cancer, Punicalagin induces apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 protein family.[8] It also promotes autophagy-mediated cell death by downregulating the mTOR pathway.[8] Additionally, it has been shown to arrest the cell cycle in cancer cells.[8]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and Punicalagin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on cell viability and to determine their IC50 values.
-
Cell Seeding: Cancer cells (e.g., A549, H460) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Luteolin, Punicalagin) or a vehicle control (like DMSO) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the compounds.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentration of the test compound for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the compounds on cell migration.
-
Monolayer Formation: Cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Treatment and Imaging: The cells are washed to remove debris and then incubated with fresh medium containing the test compound or a vehicle control. The wound area is imaged at 0 hours and then at regular intervals (e.g., every 12 or 24 hours).
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ). The migration rate is compared between treated and control groups.
The following diagram illustrates the general workflow for these experimental protocols.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]
- 4. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin | Anticancer Research [ar.iiarjournals.org]
- 5. Punicalagin in Cancer Prevention—Via Signaling Pathways Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. Punicalagin Restricts Growth, Promotes Apoptosis, and Reduces Invasion in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
Phoyunnanin E: A Targeted Approach in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-cancer activity of Phoyunnanin E, a natural compound isolated from the orchid Dendrobium venustum. Current research highlights its potential as a therapeutic agent, with a significant body of evidence demonstrating its efficacy in non-small cell lung cancer (NSCLC). To date, the anti-cancer activities of this compound have been predominantly studied in this cancer type, with limited to no publicly available data on its effects in other malignancies. This document summarizes the quantitative data on its activity in NSCLC cell lines, details the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways implicated in its mechanism of action.
Quantitative Assessment of this compound Activity in NSCLC
The cytotoxic and anti-migratory effects of this compound have been evaluated in several human non-small cell lung cancer cell lines. The following table summarizes the key quantitative data from these studies.
| Cell Line | Cancer Type | Assay Type | Endpoint | Concentration/Result | Reference |
| H460 | Non-Small Cell Lung Cancer | MTT Assay | Cytotoxicity | Induces cytotoxic effects at 50-100 µM (24 hours) | [1] |
| H460 | Non-Small Cell Lung Cancer | MTT Assay | Proliferation | Significant decrease at 10 µM (48 hours) | [1] |
| H460 | Non-Small Cell Lung Cancer | Wound Healing Assay | Migration Inhibition | Significant inhibition at 5 and 10 µM (24 & 48 hours) | [2] |
| H460 | Non-Small Cell Lung Cancer | Transwell Invasion Assay | Invasion Inhibition | Dose-dependent decrease (0-10 µM, 24 hours) | [2] |
| H460 | Non-Small Cell Lung Cancer | Apoptosis Assay | Apoptosis Induction | Significant increase at 20-100 µM (24 hours) | [1] |
| H292 | Non-Small Cell Lung Cancer | MTT Assay | Cytotoxicity | No significant cytotoxicity up to 10 µM | [2] |
| H292 | Non-Small Cell Lung Cancer | Transwell Invasion Assay | Invasion Inhibition | Dose-dependent decrease (0-10 µM, 24 hours) | [2] |
| A549 | Non-Small Cell Lung Cancer | MTT Assay | Cytotoxicity | No significant cytotoxicity up to 20 µM | [2] |
| A549 | Non-Small Cell Lung Cancer | Transwell Invasion Assay | Invasion Inhibition | Dose-dependent decrease (0-10 µM, 24 hours) | [2] |
| H23 | Non-Small Cell Lung Cancer | Apoptosis Assay | Apoptosis Induction | Apoptotic effect observed | [3] |
Mechanism of Action in Non-Small Cell Lung Cancer
This compound exerts its anti-cancer effects in NSCLC through two primary mechanisms: inhibition of cell migration and invasion, and induction of apoptosis. These processes are mediated by the modulation of specific signaling pathways.
Inhibition of Cell Migration and Invasion
This compound has been shown to suppress the migratory and invasive potential of NSCLC cells by targeting the Epithelial-to-Mesenchymal Transition (EMT) and downregulating key integrins.[2] EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness.
Key molecular events in this pathway include:
-
Downregulation of EMT markers: this compound decreases the expression of N-cadherin, vimentin, slug, and snail, which are key proteins that promote the mesenchymal phenotype.[2]
-
Downregulation of integrins: The expression of integrins αv and β3, which are often overexpressed in metastatic cancer cells and play a crucial role in cell adhesion and migration, is reduced following treatment with this compound.[2]
-
Suppression of FAK/Akt signaling: This leads to the downstream suppression of migratory proteins.
Induction of Apoptosis
This compound also induces programmed cell death (apoptosis) in NSCLC cells through a p53-dependent pathway.[3] The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and apoptosis.
The key steps in this apoptotic pathway are:
-
Accumulation of p53: this compound treatment leads to an increase in the cellular levels of p53 protein.[3]
-
Modulation of Bcl-2 family proteins: This results in the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-2, and the upregulation of the pro-apoptotic protein BAX.[3]
-
Downregulation of Survivin: The expression of survivin, an inhibitor of apoptosis protein, is markedly reduced.[3]
-
Activation of Caspases: These events lead to the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., H460, H292, A549) into a 96-well plate at a density that allows for exponential growth during the experiment.
-
Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration in vitro.
Protocol:
-
Cell Monolayer: Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a "wound" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove detached cells and replace the medium with fresh medium containing this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points for each image and calculate the rate of wound closure over time. Compare the migration rate of treated cells to that of control cells.
Transwell Invasion Assay
This assay evaluates the invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with a porous membrane) with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Place medium containing a chemoattractant (e.g., fetal bovine serum) in the lower chamber. Add this compound or a vehicle control to the upper chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell invasion through the matrix and the porous membrane.
-
Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the cells that have invaded to the lower surface of the membrane.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
Protocol:
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., N-cadherin, Vimentin, p53, Bcl-2, BAX, Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis of Non-small Cell Lung Cancer Cells via p53 Activation and Down-regulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Phoyunnanin E's Therapeutic Targets: A Comparative Guide to Validation Using CRISPR and Conventional Methods
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-based target validation and traditional experimental approaches for Phoyunnanin E, a promising natural compound with anti-cancer properties. We present objective comparisons of performance, supported by detailed experimental protocols and data presentation, to aid in the rigorous validation of its mechanism of action.
This compound, a phenanthrene derivative isolated from the orchid Dendrobium venustum, has demonstrated significant potential in inhibiting cancer cell migration and inducing apoptosis, particularly in non-small cell lung cancer (NSCLC) models.[1] Initial research has identified several key biological targets and pathways modulated by this compound.[1][2] Robust validation of these targets is a critical step in advancing this compound through the drug development pipeline.[3] This guide explores and compares the use of cutting-edge CRISPR-Cas9 gene-editing technology against established biochemical and cellular assays for this purpose.
Comparative Analysis of Target Validation Methodologies
The validation of a drug's target is essential to ensure its therapeutic efficacy and to minimize off-target effects.[4] While traditional methods provide valuable insights into the phenotypic effects of a compound, CRISPR-Cas9 offers a more direct and precise approach to link a specific gene to the drug's mechanism of action.[5][6][7]
| Target/Pathway | Traditional Validation Methods | CRISPR-Cas9 Validation Method | Data Output & Interpretation |
| Epithelial-Mesenchymal Transition (EMT) | Western Blot: Analyze changes in EMT marker proteins (N-cadherin, Vimentin, Snail, Slug).[1][2] Wound Healing Assay: Measure the rate of cell migration to close a "scratch".[8] Transwell Invasion Assay: Quantify the number of cells invading through a basement membrane matrix.[5] | Gene Knockout: Generate knockout cell lines for key EMT-regulating transcription factors (e.g., SNAI1, ZEB1). Treat with this compound and assess for rescue of the epithelial phenotype. | Quantitative Western Blot: Densitometry analysis of protein bands to show relative changes in marker expression.[2] Microscopy & Image Analysis: Measure the area of the wound over time or count the number of invaded cells.[5][8] CRISPR knockout provides a direct causal link between the gene and the observed phenotype. |
| Integrin αvβ3 Signaling | Western Blot: Detect changes in the expression levels of integrin αv and β3 subunits.[1][9] Cell Adhesion Assay: Measure the ability of cells to adhere to extracellular matrix proteins. Immunofluorescence: Visualize the localization and expression of integrins on the cell surface. | Gene Knockout: Create knockout cell lines for ITGAV (integrin αv) and ITGB3 (integrin β3). Evaluate the effect of this compound on cell migration and adhesion in these knockout lines. | Quantitative Western Blot: Densitometry to quantify changes in integrin subunit expression.[2] Spectrophotometry/Microscopy: Quantify adherent cells. CRISPR knockout demonstrates the necessity of the specific integrin subunits for this compound's effect. |
| FAK/Akt Signaling Pathway | Western Blot: Measure the phosphorylation status of FAK and Akt to determine their activation state.[1][2] | Gene Knockout: Generate knockout cell lines for PTK2 (FAK) and AKT1. Assess the impact of this compound on downstream signaling and cell migration in the absence of these kinases. | Quantitative Western Blot: Compare the ratio of phosphorylated to total protein to determine changes in pathway activation.[2] CRISPR knockout confirms if this compound's action is dependent on these specific kinases. |
| p53-Dependent Apoptosis | Western Blot: Analyze the expression of p53 and downstream apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspases). Apoptosis Assays (e.g., Annexin V/PI staining): Quantify the percentage of apoptotic cells using flow cytometry. | Gene Knockout: Create a TP53 (p53) knockout cell line. Treat with this compound and determine if the apoptotic effect is diminished. | Quantitative Western Blot: Densitometry to show changes in protein levels.[2] Flow Cytometry Data: Quantify apoptotic and necrotic cell populations. CRISPR knockout directly tests the p53-dependence of this compound-induced apoptosis. |
Experimental Protocols
I. CRISPR-Cas9 Mediated Gene Knockout for Target Validation
This protocol outlines the general steps for creating a knockout cell line to validate a potential target of this compound.
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., SNAI1, ITGAV, PTK2, TP53) using online tools.
-
Synthesize and clone the sgRNA sequences into a Cas9 expression vector (e.g., pX458).[3]
-
-
Transfection and Cell Sorting:
-
Transfect the Cas9-sgRNA plasmid into the target cancer cell line (e.g., A549, H460) using a suitable transfection reagent.
-
If the vector contains a fluorescent marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to isolate transfected cells 48-72 hours post-transfection.[9]
-
-
Single-Cell Cloning and Expansion:
-
Validation of Knockout:
-
Phenotypic Assays with this compound:
-
Treat the validated knockout cell lines and wild-type control cells with this compound.
-
Perform the relevant phenotypic assays (e.g., wound healing, transwell invasion, apoptosis assays) to determine if the knockout of the target gene confers resistance to the effects of this compound.
-
II. Traditional Validation Assays
A. Quantitative Western Blotting [2][11]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.[12][13] Normalize to a loading control (e.g., GAPDH or β-actin).
B. Wound Healing (Scratch) Assay [8][14][15]
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Creating the "Wound": Use a sterile p200 pipette tip to create a linear scratch in the monolayer.
-
Treatment and Imaging: Wash with PBS to remove detached cells and add fresh media with or without this compound. Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width or area of the scratch at each time point to quantify the rate of cell migration.
C. Transwell Invasion Assay [5][6][16]
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free media and seed them into the upper chamber.
-
Chemoattractant and Treatment: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to both chambers as required.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Quantification: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells in several microscopic fields to quantify invasion.
Visualizing the Pathways and Workflows
Caption: Signaling pathway of this compound.
Caption: Comparison of experimental workflows.
Conclusion
Both traditional and CRISPR-based methodologies provide crucial data for the validation of this compound's targets. Traditional assays are invaluable for observing the overall phenotypic and proteomic changes induced by the compound. However, CRISPR-Cas9 gene editing offers an unparalleled level of precision, enabling researchers to definitively link a specific gene to the functional effects of this compound.[3] A combinatorial approach, utilizing CRISPR to confirm targets suggested by traditional screening methods, represents the most robust strategy for elucidating the complete mechanism of action of this promising anti-cancer agent. This comprehensive validation will be instrumental in its journey towards clinical application.
References
- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 2. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Transwell invasion and migration assay [bio-protocol.org]
- 6. snapcyte.com [snapcyte.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. clyte.tech [clyte.tech]
- 9. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. bio-rad.com [bio-rad.com]
- 13. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wound healing migration assay (Scratch assay) [protocols.io]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Benchmarking Phoyunnanin E: A Comparative Guide to EMT Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Phoyunnanin E with other notable Epithelial-Mesenchymal Transition (EMT) inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by experimental data, to aid in the evaluation and selection of compounds for further investigation in oncology and fibrosis research.
Introduction to EMT and Its Inhibition
The Epithelial-Mesenchymal Transition is a cellular process implicated in cancer progression and metastasis. During EMT, epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. Inhibiting this transition is a promising strategy in cancer therapy. This compound, a compound isolated from Dendrobium venustum, has been identified as a potent inhibitor of EMT in non-small cell lung cancer (NSCLC) cells.[1] This guide benchmarks this compound against other well-characterized EMT inhibitors: Niclosamide, Silibinin, and Licochalcone A.
Quantitative Comparison of EMT Inhibitor Efficacy
The following table summarizes the effective concentrations and IC50 values of this compound and its comparators in various non-small cell lung cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
| Inhibitor | Cell Line(s) | Parameter | Concentration/Value | Reference(s) |
| This compound | H460, H292, A549 | Effective Concentration (EMT Inhibition) | 5 and 10 µM | [1] |
| Niclosamide | A549 | IC50 (Cell Viability, 48h) | ~2.7 µM | [2] |
| A549/DDP (cisplatin-resistant) | IC50 (Cell Viability, 24h) | 1.15 ± 0.18 µM | [3] | |
| Silibinin | H460, H1975 | IC50 (Cell Viability) | >50-fold enhancement of nintedanib cytotoxicity at 100 µM | [4] |
| NCI-H1975 | IC50 (Cell Viability, 72h) | 96.56 ± 2.755 µM | [5] | |
| Licochalcone A | A549, H460 | Effective Concentration (Inhibition of migration and invasion) | Non-cytotoxic concentrations | [6] |
| A549, H460 | Growth suppression at 40 µM | 45-80% after 24-48h | [7] |
Mechanisms of Action and Signaling Pathways
Each inhibitor targets distinct signaling pathways to suppress EMT. Understanding these mechanisms is crucial for designing targeted therapeutic strategies.
This compound: Targeting the FAK/AKT Pathway
This compound exerts its anti-EMT effects by suppressing the phosphorylation of Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT). This leads to a downstream reduction in the activity of small GTPases like Rac-GTP and Cdc42, which are critical for cell migration and invasion.[8]
References
- 1. This compound inhibits migration of non-small cell lung cancer cells via suppression of epithelial-to-mesenchymal transition and integrin αv and integrin β3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 3. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silibinin Suppresses Tumor Cell-Intrinsic Resistance to Nintedanib and Enhances Its Clinical Activity in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silibinin Inhibits NSCLC Metastasis by Targeting the EGFR/LOX Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Licochalcone A inhibits the migration and invasion of human lung cancer cells via inactivation of the Akt signaling pathway with downregulation of MMP-1/-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Licochalcone A Inhibits the Proliferation of Human Lung Cancer Cell Lines A549 and H460 by Inducing G2/M Cell Cycle Arrest and ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Phoyunnanin E in a Laboratory Setting
IMMEDIATE SAFETY AND DISPOSAL OVERVIEW
Phoyunnanin E is a chemical compound that requires careful handling and disposal due to its potential hazards. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of via standard laboratory drains or as general waste. The mandated disposal method is through an approved hazardous waste disposal facility[1].
This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring personnel safety and environmental protection.
Personal Protective Equipment (PPE) for Handling this compound Waste
When handling this compound, especially during disposal procedures, the following personal protective equipment should be worn to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield[2][3]. | Protects eyes from splashes of solutions containing this compound or from airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)[4]. Gloves must be inspected before use and disposed of after handling[4]. | Prevents skin contact with the chemical, which is a primary route of exposure. |
| Body Protection | A lab coat or impervious clothing[4]. For larger quantities or spills, chemical-resistant coveralls may be necessary[2]. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used if there is a risk of inhaling dust or aerosols, especially when handling the solid compound[1]. | Prevents inhalation of the compound, which is designated as harmful if swallowed and could pose a risk via inhalation[1]. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste generated in a laboratory.
Waste Segregation at the Point of Generation
-
Solid Waste:
-
All solid materials contaminated with this compound (e.g., weighing boats, contaminated gloves, pipette tips, paper towels) must be collected separately from non-hazardous waste.
-
Do not mix solid waste with liquid waste[1].
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container[1].
-
Do not mix this compound waste with other incompatible chemical waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Due to its high aquatic toxicity, even trace amounts should not be poured down the drain[1].
-
Waste Container Management
-
Container Selection: Use containers that are in good condition and compatible with the chemical nature of this compound (e.g., for solutions, use glass or appropriate plastic containers).
-
Labeling:
-
As soon as waste is first added, label the container clearly with the words "Hazardous Waste"[5].
-
The label must include the full chemical name ("this compound waste"), the approximate concentration, and the primary hazards (e.g., "Acutely Toxic," "Toxic to Aquatic Life")[1].
-
Indicate the date when the waste was first added to the container[6].
-
-
Storage:
-
Keep waste containers tightly sealed except when adding waste[7].
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area within the laboratory[5].
-
Ensure secondary containment (e.g., a spill tray) is used to prevent the spread of material in case of a leak[7].
-
Disposal of Empty this compound Containers
-
Because this compound is classified as an acutely toxic substance, empty containers that held the pure compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before they can be disposed of as non-hazardous waste[7][8].
-
The rinsate from this process is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container for this compound[7].
-
After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[7].
Final Disposal
-
Once the waste container is full or ready for disposal, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow all institutional procedures for waste pickup requests.
-
The ultimate disposal method will be determined by the approved waste disposal plant, which may include incineration or other specialized treatments to destroy the compound and prevent environmental release[1][9].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. protectivecoverall.com [protectivecoverall.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. quora.com [quora.com]
Personal protective equipment for handling Phoyunnanin E
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Phoyunnanin E, including personal protective equipment (PPE) guidelines, emergency procedures, and disposal plans.
Physicochemical and Hazard Data
A clear understanding of the physical and chemical properties, along with the associated hazards, is the foundation of safe laboratory practices.
| Property | Value |
| Molecular Formula | C30H26O6 |
| Molecular Weight | 482.52 |
| CAS Number | 886747-60-0 |
| Appearance | No data available |
| Odor | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life)[1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects)[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields[1] |
| Hand Protection | Protective gloves[1] |
| Skin and Body | Impervious clothing[1] |
| Respiratory | Suitable respirator[1] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
Conditions for Safe Storage:
-
Keep container tightly sealed in a cool, well-ventilated area.[1]
-
Store at -20°C (as powder) or -80°C (in solvent).[1]
-
Keep away from direct sunlight and sources of ignition.[1]
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Emergency and Disposal Procedures
In the event of an emergency, immediate and appropriate action is crucial. Follow these established protocols.
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
Eye Contact: Remove contact lenses, if present and easy to do. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[1]
Accidental Release Measures:
-
Use full personal protective equipment.[1]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.[1]
-
For containment and cleanup, absorb solutions with a liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Collect spillage, as it is very toxic to aquatic life.[1]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
